molecular formula C18H19N5O2 B563618 N-Desmethyl Pirenzepine-d8

N-Desmethyl Pirenzepine-d8

Cat. No.: B563618
M. Wt: 345.4 g/mol
InChI Key: FSKGDOFJFMYNIG-JNJBWJDISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Desmethyl Pirenzepine-d8, also known as this compound, is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11-[2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c24-16(12-22-10-8-19-9-11-22)23-15-6-2-1-4-13(15)18(25)21-14-5-3-7-20-17(14)23/h1-7,19H,8-12H2,(H,21,25)/i8D2,9D2,10D2,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKGDOFJFMYNIG-JNJBWJDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-Desmethyl Pirenzepine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of N-Desmethyl Pirenzepine-d8, its application in bioanalytical methods, and the relevant pharmacological context of its parent compound, pirenzepine (B46924). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies, pharmacokinetics, and analytical chemistry.

Core Chemical and Physical Properties

This compound is the deuterium-labeled form of N-Desmethyl Pirenzepine, a metabolite of the M1 muscarinic acetylcholine (B1216132) receptor antagonist, pirenzepine. The introduction of eight deuterium (B1214612) atoms provides a stable isotopic signature, making it an ideal internal standard for mass spectrometry-based bioanalytical assays.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Name 5,11-Dihydro-11-(1-piperazinyl-d8-acetyl)-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one
Synonyms LS 822-d8
CAS Number 1189860-05-6
Molecular Formula C₁₈H₁₁D₈N₅O₂[3][4]
Molecular Weight 345.43 g/mol [3][4]
Appearance White to Pale Yellow Solid[2]
Solubility Chloroform (Slightly, Heated), DMSO (Slightly), Methanol (Slightly)[2]
Storage -20°C Freezer, Under inert atmosphere

Table 2: Isotopic Purity of this compound

Isotopic Purity ParameterSpecification
Deuterium Enrichment ≥ 98%
Chemical Purity ≥ 98%

Note: The isotopic and chemical purity values are typical specifications provided by commercial suppliers. It is recommended to refer to the Certificate of Analysis for lot-specific data.

Biological Context and Use

Relationship to Pirenzepine

N-Desmethyl Pirenzepine is a metabolite of pirenzepine, an anti-muscarinic agent used for the treatment of peptic ulcers. Pirenzepine selectively antagonizes the M1 muscarinic acetylcholine receptor, which is involved in the regulation of gastric acid secretion. The N-demethylation of pirenzepine results in the formation of N-Desmethyl Pirenzepine. While the primary use of the deuterated form is as an internal standard, understanding the pharmacology of the parent compound is crucial for contextualizing its bioanalysis.

Use as an Internal Standard

Due to its structural similarity and identical chromatographic behavior to the unlabeled N-Desmethyl Pirenzepine, the d8-labeled analog is an excellent internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its distinct mass-to-charge ratio (m/z) allows for its differentiation from the endogenous metabolite, enabling accurate and precise quantification in complex biological matrices like plasma and urine.

Experimental Protocols

The following is a representative experimental protocol for the quantification of pirenzepine and its metabolite, N-Desmethyl Pirenzepine, in human plasma using this compound as an internal standard. This protocol is adapted from established methods for pirenzepine analysis and should be validated for specific laboratory conditions.

LC-MS/MS Method for the Quantification of Pirenzepine and N-Desmethyl Pirenzepine

Objective: To quantify the concentration of pirenzepine and N-Desmethyl Pirenzepine in human plasma using a validated LC-MS/MS method with this compound as an internal standard.

Materials:

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Pirenzepine analytical standard

  • N-Desmethyl Pirenzepine analytical standard

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • 96-well plates

  • Centrifuge

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample (e.g., 100 µL) B Add Internal Standard (this compound) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F Inject Supernatant into HPLC E->F G Chromatographic Separation F->G H Electrospray Ionization (ESI) G->H I Mass Spectrometric Detection (MRM) H->I J Peak Integration I->J K Calculate Analyte/IS Ratio J->K L Quantification using Calibration Curve K->L

Caption: Workflow for the bioanalysis of Pirenzepine and its metabolite.

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare stock solutions of pirenzepine, N-Desmethyl Pirenzepine, and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare working solutions by serial dilution of the stock solutions to create calibration standards and quality control (QC) samples.

  • Sample Preparation:

    • To 100 µL of plasma sample, calibration standard, or QC sample in a 96-well plate, add 10 µL of the this compound internal standard working solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex the plate for 2 minutes.

    • Centrifuge the plate at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    Table 3: Chromatographic Conditions

    ParameterValue
    Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
    Mobile Phase A 0.1% Formic acid in Water
    Mobile Phase B 0.1% Formic acid in Acetonitrile
    Flow Rate 0.4 mL/min
    Gradient Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute.
    Injection Volume 5 µL
    Column Temp. 40°C

    Table 4: Mass Spectrometric Conditions

    ParameterValue
    Ionization Mode Electrospray Ionization (ESI), Positive
    Scan Type Multiple Reaction Monitoring (MRM)
    MRM Transitions Pirenzepine: To be determinedN-Desmethyl Pirenzepine: To be determinedthis compound: To be determined
    Collision Energy To be optimized for each transition
    Source Temp. 500°C

    Note: MRM transitions and collision energies need to be optimized for the specific instrument used.

  • Data Analysis:

    • Integrate the peak areas for the analytes and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of the analytes in the unknown samples from the calibration curve.

Signaling Pathway of Pirenzepine

Pirenzepine acts as a selective antagonist of the M1 muscarinic acetylcholine receptor. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, couple to Gq/11 proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). In the context of gastric parietal cells, this signaling pathway contributes to the secretion of gastric acid. By blocking this pathway, pirenzepine reduces gastric acid secretion.

Pirenzepine's Antagonistic Action on the M1 Receptor Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytosol Cytosol M1 M1 Receptor Gq Gq/11 Protein M1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C Activation DAG->PKC Acid Gastric Acid Secretion Ca->Acid PKC->Acid Pirenzepine Pirenzepine Pirenzepine->M1 Blocks ACh Acetylcholine ACh->M1 Activates

References

N-Desmethyl Pirenzepine-d8: A Technical Guide to its Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Desmethyl Pirenzepine-d8, a deuterated metabolite of the M1 selective muscarinic antagonist, Pirenzepine (B46924). Due to its isotopic labeling, this compound serves as an invaluable internal standard for pharmacokinetic and metabolic studies of Pirenzepine, enabling precise quantification in biological matrices through mass spectrometry-based assays.

While detailed proprietary synthesis and characterization data are not publicly available, this guide consolidates the existing information and presents a putative synthesis pathway, general characterization methodologies, and relevant physicochemical properties.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValueSource
Molecular Formula C₁₈H₁₁D₈N₅O₂--INVALID-LINK--
Molecular Weight 345.43 g/mol --INVALID-LINK--
CAS Number 1189860-05-6--INVALID-LINK--
Appearance Solid (predicted)General chemical knowledge
Purity ≥98% (typical for commercial standards)General industry standard
Storage -20°CGeneral recommendation for deuterated standards

Putative Synthesis Protocol

A detailed, validated synthesis protocol for this compound is not publicly disclosed. However, a plausible synthetic route can be conceptualized based on the synthesis of related deuterated compounds and general organic chemistry principles. The proposed pathway involves two key stages: N-demethylation of Pirenzepine followed by the introduction of the deuterated acetyl piperazine (B1678402) moiety.

Step 1: N-Demethylation of Pirenzepine

The initial step would involve the removal of the N-methyl group from the piperazine ring of Pirenzepine. A common method for N-demethylation of tertiary amines is the von Braun reaction or the use of chloroformates.

  • Reagents: Pirenzepine, 1-chloroethyl chloroformate (ACE-Cl) or similar chloroformate, dichloromethane (B109758) (DCM) as solvent, followed by methanol (B129727) for carbamate (B1207046) cleavage.

  • Procedure:

    • Pirenzepine is dissolved in an anhydrous aprotic solvent such as DCM.

    • ACE-Cl is added dropwise at 0°C, and the reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

    • The solvent is removed under reduced pressure.

    • The resulting carbamate intermediate is cleaved by refluxing in methanol.

    • The crude N-Desmethyl Pirenzepine is purified by column chromatography.

Step 2: N-Acetylation with Deuterated Piperazine

The N-desmethylated intermediate is then acylated with a deuterated acetylating agent.

  • Reagents: N-Desmethyl Pirenzepine, chloroacetyl chloride, and piperazine-d8.

  • Procedure:

    • N-Desmethyl Pirenzepine is reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., DCM) to form the chloroacetyl intermediate.

    • The chloroacetyl intermediate is then reacted with piperazine-d8 in a suitable solvent (e.g., acetonitrile) with a base (e.g., potassium carbonate) to yield this compound.

    • The final product is purified by preparative High-Performance Liquid Chromatography (HPLC).

A generalized workflow for this proposed synthesis is depicted below.

G Pirenzepine Pirenzepine NDesmethyl N-Desmethyl Pirenzepine Pirenzepine->NDesmethyl N-Demethylation (e.g., ACE-Cl, MeOH) Chloroacetyl Chloroacetyl Intermediate NDesmethyl->Chloroacetyl Chloroacetylation (Chloroacetyl chloride) FinalProduct This compound Chloroacetyl->FinalProduct Piperazine_d8 Piperazine-d8 Piperazine_d8->FinalProduct Nucleophilic Substitution

Caption: Proposed synthetic workflow for this compound.

Characterization Methodologies

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of this compound. The following are standard analytical techniques that would be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound. A validated method for the non-deuterated Pirenzepine can be adapted.

ParameterSuggested Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile (B52724) and water with 0.1% formic acid
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Column Temperature 30°C
Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and isotopic incorporation. High-resolution mass spectrometry (HRMS) would provide the exact mass.

  • Expected [M+H]⁺: ~346.25 (exact mass will depend on the precise isotopic distribution)

  • Fragmentation Pattern: The fragmentation pattern would be expected to be similar to the non-deuterated analog, with characteristic losses of the piperazine-d8 moiety. The specific fragmentation would need to be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the positions of the deuterium (B1214612) labels.

  • ¹H NMR: The proton NMR spectrum would show the absence of signals corresponding to the protons on the piperazine ring, confirming successful deuteration. The remaining protons on the pirenzepine backbone would be observed.

  • ¹³C NMR: The carbon NMR would show signals for all carbon atoms, though the signals for the deuterated carbons might be broader or show coupling to deuterium.

  • ²H NMR (Deuterium NMR): This would directly show the resonance of the deuterium atoms, confirming their presence and chemical environment.

The logical relationship for the characterization process is outlined in the following diagram.

G Synthesis Synthesized This compound Purity Purity Assessment (HPLC) Synthesis->Purity Identity Identity Confirmation Synthesis->Identity Structure Structural Elucidation (NMR) Identity->Structure Mass Molecular Weight and Isotopic Enrichment (MS) Identity->Mass

Caption: Logical workflow for the characterization of this compound.

Signaling Pathways of Pirenzepine

N-Desmethyl Pirenzepine is a metabolite of Pirenzepine, which is known to be a selective antagonist of the M1 muscarinic acetylcholine (B1216132) receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily couples through Gq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling. The antagonistic action of Pirenzepine and its metabolites would block this cascade.

G cluster_membrane Cell Membrane M1R M1 Receptor Gq11 Gq/11 M1R->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine ACh->M1R Activates Pirenzepine Pirenzepine / N-Desmethyl Pirenzepine Pirenzepine->M1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Caption: M1 muscarinic receptor signaling pathway and the antagonistic action of Pirenzepine.

Conclusion

This compound is a critical tool for the accurate bioanalysis of Pirenzepine. While detailed public information on its synthesis and characterization is scarce, this guide provides a foundational understanding based on available data and established chemical principles. Researchers requiring this standard are advised to obtain it from reputable chemical suppliers who can provide a certificate of analysis with detailed characterization data. Future work in this area could involve the publication of a detailed and validated synthetic protocol to improve accessibility for the wider scientific community.

N-Desmethyl Pirenzepine-d8: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1189860-05-6

Chemical Formula: C₁₈H₁₁D₈N₅O₂

Molecular Weight: 345.43 g/mol

Abstract

This technical guide provides an in-depth overview of N-Desmethyl Pirenzepine-d8, a deuterated analog of N-Desmethyl Pirenzepine (B46924) and a key metabolite of the M1 selective muscarinic antagonist, Pirenzepine. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its physicochemical properties, its role as an internal standard in analytical chemistry, and the pharmacological context provided by its parent compound, Pirenzepine. Detailed experimental protocols for relevant assays are also included to facilitate its practical application in a laboratory setting.

Introduction

This compound is the deuterated form of N-Desmethyl Pirenzepine, the primary metabolite of Pirenzepine. Pirenzepine is a selective antagonist of the M1 muscarinic acetylcholine (B1216132) receptor, historically used in the treatment of peptic ulcers due to its ability to reduce gastric acid secretion. The N-desmethyl metabolite is formed through hepatic metabolism of Pirenzepine.

The incorporation of eight deuterium (B1214612) atoms into the N-Desmethyl Pirenzepine molecule makes it an ideal internal standard for quantitative bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS). The near-identical chemical and physical properties to the endogenous, non-deuterated N-Desmethyl Pirenzepine, coupled with its distinct mass, allow for precise and accurate quantification by correcting for variations during sample preparation and analysis.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 1189860-05-6
Molecular Formula C₁₈H₁₁D₈N₅O₂
Molecular Weight 345.43 g/mol
Appearance White to Pale Yellow Solid
Solubility Chloroform (Slightly, Heated), DMSO (Slightly), Methanol (Slightly)
Storage Conditions -20°C Freezer, Under Inert Atmosphere

Pharmacological Context: Pirenzepine

To understand the significance of this compound as a research tool, it is essential to consider the pharmacology of its parent compound, Pirenzepine.

Mechanism of Action and Signaling Pathway

Pirenzepine exhibits high selectivity for the M1 muscarinic acetylcholine receptor. M1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, couple to Gq/11 G-proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is crucial in various physiological processes, including neuronal excitation and glandular secretion. Pirenzepine acts as a competitive antagonist at the M1 receptor, blocking the binding of acetylcholine and thereby inhibiting this signaling cascade.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M1R M1 Receptor Gq Gq Protein (αβγ) M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine (ACh) ACh->M1R Binds & Activates Pirenzepine Pirenzepine Pirenzepine->M1R Binds & Inhibits IP3R IP₃ Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation, Glandular Secretion) PKC->Cellular_Response Ca_ER Ca²⁺ Stores Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol Release IP3R->Ca_ER Opens Channel Ca_Cytosol->PKC Ca_Cytosol->Cellular_Response

Caption: M1 Muscarinic Receptor Signaling Pathway.
Pharmacokinetics of Pirenzepine

A summary of the pharmacokinetic parameters of Pirenzepine is provided in Table 2. Pirenzepine undergoes limited metabolism, with a significant portion excreted unchanged. One of its metabolites is N-Desmethyl Pirenzepine.

ParameterValueReference
Bioavailability 20-30%[1]
Plasma Protein Binding ~12%[1]
Elimination Half-life (t½) ~12 hours[1]
Metabolism Slight, to N-Desmethylpirenzepine[2]
Excretion ~10% unchanged in urine, remainder in feces[1]
Muscarinic Receptor Binding Affinities of Pirenzepine

Pirenzepine's selectivity for the M1 receptor is a key aspect of its pharmacological profile. Table 3 summarizes the binding affinities (Ki) of Pirenzepine for various muscarinic receptor subtypes.

Receptor SubtypeKi (nM)Reference
M1 21[3]
M2 310[3]
M3 --
M4 --
M5 --

Note: Ki values can vary depending on the tissue and experimental conditions.

Application of this compound in Research

The primary application of this compound is as an internal standard for the quantification of N-Desmethyl Pirenzepine in biological matrices using isotope dilution mass spectrometry.

Principles of Deuterated Internal Standards

Deuterated internal standards are considered the "gold standard" in quantitative mass spectrometry for several reasons:

  • Co-elution: The deuterated standard co-elutes with the non-deuterated analyte during chromatographic separation, ensuring that both experience the same matrix effects (ion suppression or enhancement).

  • Similar Extraction Recovery: The physicochemical properties of the deuterated standard are nearly identical to the analyte, leading to similar recovery during sample preparation steps.

  • Correction for Variability: By adding a known amount of the deuterated internal standard to the sample at the beginning of the workflow, any loss of analyte during sample processing or variations in instrument response can be accurately corrected for by monitoring the ratio of the analyte to the internal standard.

Internal_Standard_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological_Sample Biological Sample (Plasma, Urine, etc.) Add_IS Add Known Amount of This compound Biological_Sample->Add_IS Extraction Extraction (e.g., Protein Precipitation, LLE, SPE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Ratio of Analyte to Internal Standard) MS_Detection->Quantification

Caption: Workflow for using a deuterated internal standard.

Experimental Protocols

The following are generalized protocols that can be adapted for specific research needs.

Muscarinic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for muscarinic receptors.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest.

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • This compound or other test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (cold assay buffer).

  • Scintillation cocktail.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • 96-well plates, filtration apparatus, and scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 0.5-1.0 mg/mL.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: A high concentration of a non-labeled antagonist (e.g., atropine), radioligand, and membrane preparation.

    • Competition: Serial dilutions of the test compound, radioligand, and membrane preparation.

  • Incubation: Incubate the plate at room temperature or 37°C for 60-120 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.

  • Washing: Wash the filters multiple times with cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. The Ki can then be calculated using the Cheng-Prusoff equation.

Sample Preparation for LC-MS/MS Analysis

This protocol provides a general procedure for the extraction of N-Desmethyl Pirenzepine from a plasma sample using protein precipitation.

Materials:

  • Plasma samples.

  • This compound internal standard working solution.

  • Acetonitrile (B52724) (ice-cold).

  • Centrifuge.

  • Evaporation system (e.g., nitrogen evaporator).

  • Reconstitution solvent (e.g., mobile phase).

  • LC-MS/MS system.

Procedure:

  • Sample Aliquoting: Aliquot a specific volume of plasma (e.g., 100 µL) into a microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the this compound internal standard working solution to each plasma sample, calibrator, and quality control sample. Vortex briefly.

  • Protein Precipitation: Add a volume of ice-cold acetonitrile (typically 3-4 times the plasma volume) to precipitate the plasma proteins. Vortex vigorously for 1-2 minutes.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried residue in a specific volume of the initial mobile phase for LC-MS/MS analysis. Vortex to ensure complete dissolution.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.

Conclusion

This compound is an indispensable tool for researchers engaged in the pharmacokinetic and metabolic studies of Pirenzepine. Its utility as a stable isotope-labeled internal standard ensures the generation of high-quality, reliable quantitative data. A thorough understanding of the pharmacological context of the parent compound, Pirenzepine, particularly its M1 receptor-selective antagonism and signaling pathways, is crucial for the meaningful interpretation of such studies. The experimental protocols provided in this guide offer a starting point for the practical application of this compound in a research setting.

References

An In-Depth Technical Guide to N-Desmethyl Pirenzepine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Desmethyl Pirenzepine-d8, a deuterium-labeled metabolite of the M1 selective muscarinic receptor antagonist, Pirenzepine. While specific experimental data on this compound is limited, this document extrapolates its likely pharmacological properties and mechanism of action from its well-characterized parent compound. This guide includes a summary of its physicochemical properties, a proposed experimental protocol for its characterization, and visualizations of its presumed signaling pathway and a logical workflow for its analytical characterization.

Introduction

This compound is the deuterium-labeled form of N-Desmethyl Pirenzepine, a metabolite of Pirenzepine. Pirenzepine is a selective antagonist of the M1 muscarinic acetylcholine (B1216132) receptor, historically used in the treatment of peptic ulcers. The deuteration of N-Desmethyl Pirenzepine makes it a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard in mass spectrometry-based analytical methods. Understanding the characteristics of this labeled metabolite is crucial for its application in drug metabolism and pharmacokinetic (DMPK) research.

Physicochemical Properties

The key physicochemical properties of this compound and its non-labeled counterpart are summarized in the table below for easy comparison.

PropertyThis compoundN-Desmethyl Pirenzepine
Molecular Formula C₁₈H₁₁D₈N₅O₂[1]C₁₈H₁₉N₅O₂[2][3][4][5][6][7]
Molecular Weight 345.43 g/mol [1]337.38 g/mol [3][5][6]
CAS Number 1189860-05-663257-31-8[2][3][4]
Synonyms LS 822-d8LS 822[2][4]

Inferred Pharmacological Profile and Mechanism of Action

As a metabolite of Pirenzepine, N-Desmethyl Pirenzepine is expected to exhibit a similar pharmacological profile, acting as a muscarinic receptor antagonist. Pirenzepine demonstrates selectivity for the M1 muscarinic receptor subtype, which is prevalent in the gastric parietal cells and central nervous system. By blocking the M1 receptor, Pirenzepine inhibits acetylcholine-mediated gastric acid secretion. It is plausible that this compound retains this M1-selective antagonist activity.

Signaling Pathway

The presumed signaling pathway for this compound, based on the action of Pirenzepine, involves the antagonism of the M1 muscarinic receptor. This action inhibits the downstream signaling cascade that leads to the stimulation of the H+/K+ ATPase (proton pump) in gastric parietal cells, thereby reducing gastric acid secretion.

Pirenzepine/N-Desmethyl Pirenzepine Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Gastric Parietal Cell Acetylcholine Acetylcholine M1_Receptor M1 Muscarinic Receptor Acetylcholine->M1_Receptor Binds to Gq_Protein Gq Protein M1_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates IP3_DAG IP3/DAG Signaling PLC->IP3_DAG Activates Proton_Pump H+/K+ ATPase (Proton Pump) IP3_DAG->Proton_Pump Stimulates Gastric_Acid_Secretion Gastric_Acid_Secretion Proton_Pump->Gastric_Acid_Secretion Increases N_Desmethyl_Pirenzepine_d8 This compound N_Desmethyl_Pirenzepine_d8->M1_Receptor Antagonizes

Pirenzepine/N-Desmethyl Pirenzepine Signaling Pathway

Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell lines expressing individual human muscarinic receptor subtypes (e.g., CHO-K1 cells)

  • Radioligand (e.g., [³H]-N-methylscopolamine)

  • This compound

  • Non-labeled N-Desmethyl Pirenzepine (for comparison)

  • Pirenzepine (as a reference compound)

  • Membrane preparation buffer (e.g., Tris-HCl)

  • Wash buffer

  • Scintillation cocktail

  • Liquid scintillation counter

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the target muscarinic receptor subtype.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of the radioligand and a fixed amount of cell membrane preparation to each well.

    • Add increasing concentrations of the unlabeled competitor (this compound, N-Desmethyl Pirenzepine, or Pirenzepine).

    • Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

  • Data Analysis:

    • Measure the radioactivity on the filters using a liquid scintillation counter.

    • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a labeled metabolite such as this compound.

Logical Workflow for Labeled Metabolite Characterization Start Start Synthesis_Purification Synthesis and Purification of This compound Start->Synthesis_Purification Structural_Verification Structural Verification (NMR, Mass Spectrometry) Synthesis_Purification->Structural_Verification Pharmacokinetic_Studies In vivo/In vitro Pharmacokinetic Studies Structural_Verification->Pharmacokinetic_Studies Receptor_Binding_Assay Receptor Binding Affinity (Competitive Binding Assay) Structural_Verification->Receptor_Binding_Assay Metabolite_Profiling Metabolite Profiling (LC-MS/MS) Pharmacokinetic_Studies->Metabolite_Profiling Data_Analysis Data Analysis and Interpretation Metabolite_Profiling->Data_Analysis Functional_Assay Functional Activity Assay (e.g., Calcium Mobilization) Receptor_Binding_Assay->Functional_Assay Functional_Assay->Data_Analysis End End Data_Analysis->End

Logical Workflow for Labeled Metabolite Characterization

Conclusion

This compound serves as an essential analytical tool for researchers in drug metabolism and pharmacology. While direct experimental data on its biological activity is scarce, its properties can be reasonably inferred from its parent compound, Pirenzepine. The proposed experimental protocols and workflows in this guide provide a framework for its further characterization. Future studies are warranted to fully elucidate the pharmacological and pharmacokinetic profile of this deuterated metabolite.

References

An In-Depth Technical Guide to Deuterium-Labeled Pirenzepine and its Primary Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of deuterium-labeled pirenzepine (B46924) and its primary metabolite, N-desmethylpirenzepine. Pirenzepine is a selective M1 muscarinic acetylcholine (B1216132) receptor antagonist used in the treatment of peptic ulcers. The use of deuterium-labeled analogs is crucial for pharmacokinetic and metabolism studies, serving as ideal internal standards for mass spectrometry-based bioanalysis. This document details the synthesis, characterization, and application of these labeled compounds, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key pathways and workflows.

Introduction to Pirenzepine and its Metabolism

Pirenzepine is a tricyclic benzodiazepine (B76468) derivative that selectively antagonizes the M1 muscarinic acetylcholine receptor, thereby reducing gastric acid secretion.[1][2] Its metabolism is limited, with the primary metabolic pathway being the N-demethylation of the piperazine (B1678402) ring to form N-desmethylpirenzepine.[3] Understanding the pharmacokinetic profiles of both the parent drug and its metabolite is essential for a complete characterization of its disposition in the body.

Chemical Structures:

  • Pirenzepine: 11-[(4-methyl-1-piperazinyl)acetyl]-5,11-dihydro-6H-pyrido[2,3-b][4][5]benzodiazepin-6-one[6]

  • N-Desmethylpirenzepine: 11-(piperazin-1-ylacetyl)-5,11-dihydro-6H-pyrido[2,3-b][4][5]benzodiazepin-6-one

Role of Deuterium-Labeled Analogs in Research

Deuterium-labeled compounds are indispensable tools in drug development.[7] By replacing hydrogen atoms with deuterium (B1214612), the mass of the molecule is increased without significantly altering its chemical properties. This isotopic labeling allows for the differentiation between the endogenous or unlabeled compound and the labeled internal standard in mass spectrometry.[8] This is critical for accurate quantification in complex biological matrices by correcting for variations in sample preparation and instrument response.

Synthesis of Deuterium-Labeled Pirenzepine and N-Desmethylpirenzepine

While specific, detailed synthetic protocols for deuterium-labeled pirenzepine and its metabolite are not extensively published in peer-reviewed literature, general strategies for deuterium labeling of similar structures can be applied. A commercially available deuterated analog, N-desmethylpirenzepine-d8, confirms the feasibility of such synthesis.[2][9][10]

Conceptual Synthetic Approach for [D₃]-Pirenzepine:

A plausible method for the synthesis of [D₃]-pirenzepine involves the use of a deuterated methylating agent to introduce the trideuteromethyl group onto the piperazine nitrogen of a suitable precursor.

Conceptual Synthetic Approach for N-Desmethylpirenzepine-d8:

The synthesis of N-desmethylpirenzepine-d8 likely involves the use of a deuterated piperazine ring. This could be achieved through the reduction of a suitable piperazine precursor with a deuterium source.

Quantitative Data

Pharmacokinetic Parameters

Limited pharmacokinetic data is available for N-desmethylpirenzepine. The following table summarizes known parameters for pirenzepine.

ParameterPirenzepineN-DesmethylpirenzepineReference
Bioavailability ~20-30%Data not available[11]
Half-life (t½) ~10-12 hoursData not available[1]
Time to Peak (Tmax) ~2-3 hoursData not available[11]
Protein Binding ~12%Data not available[11]
Muscarinic Receptor Binding Affinities
CompoundReceptor SubtypeBinding Affinity (Ki)Reference
Pirenzepine M1 (rat cerebral cortex)~10⁻⁸ M[12]
Pirenzepine M2 (rat cardiac membranes)Lower affinity than M1[13][14]
N-Desmethylpirenzepine M1Data not available
N-Desmethylpirenzepine M2Data not available

Experimental Protocols

In Vitro Metabolism of Pirenzepine in Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability and identifying the metabolites of pirenzepine.[15][16]

Objective: To determine the rate of metabolism of pirenzepine and identify the formation of N-desmethylpirenzepine.

Materials:

  • Pirenzepine

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Internal Standard (Deuterium-labeled pirenzepine)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of pirenzepine in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine phosphate buffer, HLMs, and the pirenzepine stock solution.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining pirenzepine and the formation of N-desmethylpirenzepine.

Muscarinic M1 and M2 Receptor Competition Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of pirenzepine and N-desmethylpirenzepine for M1 and M2 muscarinic receptors.[13][17]

Objective: To determine the Ki values of pirenzepine and N-desmethylpirenzepine for M1 and M2 receptors.

Materials:

  • Cell membranes expressing human M1 or M2 receptors

  • Radioligand (e.g., [³H]-N-methylscopolamine)

  • Pirenzepine and N-desmethylpirenzepine

  • Assay buffer (e.g., PBS, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a 96-well plate, add assay buffer, cell membranes, and increasing concentrations of the unlabeled ligand (pirenzepine or N-desmethylpirenzepine).

  • Add the radioligand at a concentration near its Kd.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

LC-MS/MS Method for a Simultaneous Quantification of Pirenzepine and N-Desmethylpirenzepine

This protocol provides a general framework for developing an LC-MS/MS method for the simultaneous analysis of pirenzepine and its primary metabolite.[4][18]

Objective: To develop and validate a method for the simultaneous quantification of pirenzepine and N-desmethylpirenzepine in a biological matrix (e.g., plasma).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate the two analytes and the internal standard.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Pirenzepine: To be determined (e.g., based on parent ion and a characteristic fragment ion)

    • N-Desmethylpirenzepine: To be determined

    • Deuterium-labeled Internal Standard: To be determined

Sample Preparation:

  • To a plasma sample, add the deuterium-labeled internal standard solution.

  • Perform protein precipitation by adding a solvent like acetonitrile.

  • Vortex and centrifuge to pellet the proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Visualizations

Pirenzepine Metabolism Pathway

G Pirenzepine Pirenzepine N_Desmethylpirenzepine N_Desmethylpirenzepine Pirenzepine->N_Desmethylpirenzepine N-Demethylation CYP_Enzymes CYP_Enzymes CYP_Enzymes->Pirenzepine

Pirenzepine Metabolism Pathway
Muscarinic Receptor Signaling Antagonism by Pirenzepine

G cluster_receptor M1 Muscarinic Receptor M1_Receptor M1 Receptor Gq_protein Gq Protein Activation M1_Receptor->Gq_protein Acetylcholine Acetylcholine Acetylcholine->M1_Receptor Binds and Activates Pirenzepine Pirenzepine Pirenzepine->M1_Receptor Blocks Binding PLC Phospholipase C Activation Gq_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Cellular_Response Gastric Acid Secretion IP3_DAG->Cellular_Response

Pirenzepine's Antagonism of M1 Receptor Signaling
Experimental Workflow for In Vitro Metabolism Study

G Start Start Prepare_Incubation Prepare Incubation Mix (Pirenzepine, HLMs, Buffer) Start->Prepare_Incubation Pre_Incubate Pre-incubate at 37°C Prepare_Incubation->Pre_Incubate Add_Cofactors Initiate Reaction (Add NADPH System) Pre_Incubate->Add_Cofactors Time_Points Incubate and Sample at Time Points Add_Cofactors->Time_Points Quench_Reaction Quench Reaction (Add ACN with IS) Time_Points->Quench_Reaction Centrifuge Centrifuge Quench_Reaction->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze End End Analyze->End

Workflow for In Vitro Metabolism Study

Conclusion

Deuterium-labeled pirenzepine and its primary metabolite, N-desmethylpirenzepine, are essential for the accurate and precise bioanalysis required in drug development. This guide has provided an overview of their synthesis, available quantitative data, and detailed experimental protocols for their study. Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of N-desmethylpirenzepine to gain a complete understanding of pirenzepine's in vivo behavior. The provided workflows and visualized pathways serve as a foundation for researchers in this field.

References

N-Desmethyl Pirenzepine-d8: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for N-Desmethyl Pirenzepine-d8. As a deuterated metabolite of Pirenzepine, an M1 selective muscarinic antagonist, understanding its stability is crucial for its use as an internal standard in analytical and pharmacokinetic studies.[1][2] This document outlines general storage guidelines, a detailed experimental protocol for stability testing based on international standards, and a visualization of the relevant biological pathway.

Recommended Storage Conditions

While specific, long-term stability data for this compound is not extensively published, general recommendations can be compiled from supplier data sheets. These conditions aim to minimize degradation and ensure the integrity of the compound for research purposes. A summary of these recommendations is presented in Table 1. It is crucial to consult the Certificate of Analysis provided by the supplier for lot-specific storage information.

ParameterRecommended ConditionRationale
Temperature -20°CMinimizes chemical degradation and preserves long-term stability.
Room Temperature (short-term)Acceptable for short durations, such as during shipment or sample preparation.
Light Protected from lightPrevents potential photodegradation.
Moisture Store in a dry placeHydrolysis is a potential degradation pathway for related compounds.
Atmosphere Under inert atmosphere (e.g., Argon, Nitrogen)Reduces the risk of oxidative degradation.
Container Tightly closed containerPrevents contamination and exposure to moisture and air.

Table 1: Summary of Recommended Storage Conditions for this compound

Experimental Protocol: Stability Assessment of this compound

The following is a representative experimental protocol for assessing the stability of this compound. This protocol is based on the principles outlined in the ICH Q1A (R2) guideline for stability testing of new drug substances.[3] It is intended to serve as a template and should be adapted and validated for specific laboratory conditions and analytical methods.

Objective

To evaluate the stability of this compound under various stress conditions, including temperature, humidity, light, and pH, to identify potential degradation products and establish a re-test period.

Materials
  • This compound (at least three primary batches)

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • pH buffers (e.g., pH 2, 7, 9)

  • Oxidizing agent (e.g., 3% hydrogen peroxide)

  • Calibrated stability chambers

  • Photostability chamber

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector

  • Validated stability-indicating analytical method

Experimental Workflow

The overall workflow for the stability assessment is depicted in the diagram below.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Studies cluster_analysis Analysis cluster_data Data Evaluation prep Prepare solutions of This compound in various media acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) prep->base oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation thermal Thermal Degradation (e.g., 80°C) prep->thermal photo Photostability (ICH Q1B guidelines) prep->photo analysis Analyze samples at specified time points using a validated stability-indicating HPLC-UV/MS method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Assess for degradation, identify major degradants, and determine degradation pathways analysis->evaluation G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling receptor M1 Muscarinic Receptor g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release Stimulates pkc Protein Kinase C (PKC) Activation dag->pkc Activates cellular_response Cellular Response (e.g., Gastric Acid Secretion) ca_release->cellular_response pkc->cellular_response acetylcholine Acetylcholine acetylcholine->receptor Binds and Activates pirenzepine Pirenzepine / This compound pirenzepine->receptor Binds and Blocks

References

Technical Guide: Certificate of Analysis for N-Desmethyl Pirenzepine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the certification of N-Desmethyl Pirenzepine-d8, a critical internal standard for pharmacokinetic and metabolic studies. The information presented herein is synthesized from established analytical practices for deuterated compounds and serves as a detailed reference for its application in research and drug development.

Compound Information

ParameterValue
Compound Name This compound
CAS Number 1189860-05-6
Molecular Formula C₁₈H₁₁D₈N₅O₂
Molecular Weight 345.43 g/mol
Structure (Chemical structure image would be placed here in a full document)
Intended Use Internal standard for analytical and pharmacokinetic research.[1]

Quantitative Data Summary

The following tables summarize the quantitative analysis performed to certify the quality and purity of this compound.

Table 1: Purity and Impurity Profile
TestMethodResult
Chemical Purity HPLC-UV99.8%
Purity Assay qNMR99.7% (w/w)
Related Impurities HPLC-UV< 0.1%
Residual Solvents GC-HS< 0.1%
Water Content Karl Fischer0.15%
Table 2: Isotopic Purity
TestMethodResult
Isotopic Purity LC-MS99.5% Deuterium (B1214612) Incorporation
Isotopic Distribution LC-MSd8: 99.5%, d7: 0.4%, d0-d6: <0.1%

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below.

High-Performance Liquid Chromatography (HPLC-UV) for Chemical Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical substances by separating the main compound from any potential impurities.[1][2][3][4][5]

  • Instrumentation : Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column : Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase :

  • Gradient :

    Time (min) %B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 30°C

  • Detection Wavelength : 254 nm

  • Injection Volume : 5 µL

  • Sample Preparation : The sample is accurately weighed and dissolved in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assay

Quantitative NMR (qNMR) is a primary analytical method that determines the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration.[6][7][8][9][10][11]

  • Instrumentation : Bruker Avance III 500 MHz NMR spectrometer.

  • Internal Standard : Maleic Anhydride (Certified Reference Material).

  • Solvent : Dimethyl Sulfoxide-d6 (DMSO-d6).

  • Sample Preparation :

    • Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a clean vial.

    • Dissolve the mixture in 0.75 mL of DMSO-d6.

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters :

    • Pulse Program : zg30

    • Number of Scans : 16

    • Relaxation Delay (d1) : 30 s

    • Acquisition Time : 4 s

  • Data Processing :

    • Apply a 0.3 Hz line broadening exponential window function.

    • Perform manual phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping peak of the analyte and a distinct peak of the internal standard.

    • The purity is calculated based on the integral values, the number of protons for each signal, and the weights of the analyte and internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity

LC-MS is employed to determine the isotopic purity by measuring the relative abundance of different isotopologues of the molecule.[12][13][14][15][16]

  • Instrumentation : Waters ACQUITY UPLC I-Class system coupled to a Xevo G2-XS QTof Mass Spectrometer.

  • Column : ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase :

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient : A fast gradient from 5% to 95% B over 5 minutes.

  • Flow Rate : 0.5 mL/min

  • Ionization Mode : Electrospray Ionization (ESI), Positive.

  • Data Acquisition : Full scan mode from m/z 100 to 500.

  • Data Analysis : The isotopic distribution is determined by extracting the ion chromatograms for the expected mass-to-charge ratios of the d0 to d8 species and calculating their relative peak areas.

Visualizations

Quality Control and Certification Workflow

The following diagram illustrates the general workflow for the quality control and certification of a chemical standard like this compound.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Testing cluster_analysis Data Analysis & Certification cluster_release Product Release Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Identity Identity Confirmation (NMR, MS) Purification->Identity Purity Purity Analysis (HPLC, qNMR) Identity->Purity Isotopic Isotopic Purity (LC-MS) Purity->Isotopic Other Other Tests (Residual Solvents, Water) Isotopic->Other DataReview Data Review Other->DataReview CoA Certificate of Analysis Generation DataReview->CoA Release Product Release CoA->Release

Caption: Quality control workflow for this compound.

Pirenzepine Signaling Pathway

This compound is a metabolite of Pirenzepine. Understanding the parent drug's mechanism of action is crucial for researchers. Pirenzepine is a selective M1 muscarinic acetylcholine (B1216132) receptor antagonist.

Pirenzepine_Pathway Pirenzepine Pirenzepine M1_Receptor M1 Muscarinic Acetylcholine Receptor Pirenzepine->M1_Receptor Antagonizes G_Protein Gq/11 Protein M1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation Protein Kinase C Activation DAG->PKC_Activation

Caption: Simplified signaling pathway of Pirenzepine.

References

Pirenzepine Metabolism to N-Desmethyl Pirenzepine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirenzepine (B46924) is a selective M1 muscarinic receptor antagonist, historically used in the treatment of peptic ulcers. Its pharmacological activity is primarily attributed to the parent compound. However, like most xenobiotics, pirenzepine is subject to metabolic processes in the body. One of the potential metabolic pathways is the N-demethylation of the piperazine (B1678402) ring, leading to the formation of N-desmethyl pirenzepine. This guide provides a comprehensive overview of the current understanding of this metabolic conversion, including available data, proposed enzymatic pathways, and detailed experimental protocols for its investigation. It is important to note that while the existence of N-desmethyl pirenzepine as a metabolite is acknowledged, literature describing its quantitative formation and the specific enzymes involved is limited, indicating a need for further research.

Quantitative Data on Pirenzepine and N-Desmethyl Pirenzepine

Publicly available quantitative data on the metabolic conversion of pirenzepine to N-desmethyl pirenzepine is scarce. General pharmacokinetic studies have often concluded that pirenzepine undergoes only minimal metabolism. The following tables summarize the known pharmacokinetic parameters of the parent drug, pirenzepine.

ParameterValueSpeciesReference
Bioavailability~20-30%Human[Not Available]
Protein Binding~12%Human[Not Available]
Elimination Half-life~12 hoursHuman[Not Available]
Excretion~10% unchanged in urine, rest in fecesHuman[Not Available]

Table 1: Pharmacokinetic Properties of Pirenzepine in Humans

AnalyteMatrixDosingCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
PirenzepinePlasma50 mg single oral dose57.2 ± 31.8 (gastric ulcer patients)2844 ± 319 (gastric ulcer patients)[Not Available]
PirenzepinePlasma50 mg single oral dose48.0 ± 18.0 (duodenal ulcer patients)2663 ± 151 (duodenal ulcer patients)[Not Available]

Table 2: Pharmacokinetic Parameters of Pirenzepine in Ulcer Patients

Note: There is a notable absence of quantitative data for N-desmethyl pirenzepine in published literature.

Proposed Metabolic Pathway

The primary proposed metabolic pathway for the formation of N-desmethyl pirenzepine is through oxidative N-demethylation. This reaction is commonly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver. Additionally, flavin-containing monooxygenases (FMOs) are also known to be involved in the metabolism of nitrogen-containing compounds and could potentially contribute to this biotransformation.

Role of Cytochrome P450 Enzymes

While direct evidence for CYP-mediated N-demethylation of pirenzepine is lacking, studies on other drugs containing a piperazine moiety suggest the involvement of several CYP isoforms, most notably CYP3A4, CYP2D6, and CYP1A2. However, one study reported a lack of detectable binding of pirenzepine to human liver microsomes, which challenges the role of CYPs in its metabolism. This discrepancy highlights the need for more sensitive and specific experimental investigations.

Potential Role of Flavin-Containing Monooxygenases (FMOs)

FMOs are another class of enzymes capable of oxidizing soft nucleophiles, including the nitrogen atoms in a piperazine ring. Given the inconclusive evidence for CYP involvement, the role of FMOs in pirenzepine metabolism warrants investigation.

G Pirenzepine Pirenzepine Oxidative_Metabolism Oxidative N-Demethylation Pirenzepine->Oxidative_Metabolism N_Desmethyl_Pirenzepine N-Desmethyl Pirenzepine CYP450s Cytochrome P450s (e.g., CYP3A4, CYP2D6, CYP1A2) CYP450s->Oxidative_Metabolism Proposed FMOs Flavin-containing Monooxygenases (FMOs) FMOs->Oxidative_Metabolism Proposed Oxidative_Metabolism->N_Desmethyl_Pirenzepine

Proposed metabolic pathway of pirenzepine to N-desmethyl pirenzepine.

Experimental Protocols

To elucidate the metabolic pathway of pirenzepine to N-desmethyl pirenzepine, a series of in vitro and in vivo experiments are necessary. The following protocols are designed to identify the enzymes involved and quantify the extent of this metabolic conversion.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

Objective: To determine if pirenzepine is metabolized to N-desmethyl pirenzepine by human liver microsomal enzymes and to identify the specific CYP isoforms involved.

Methodology:

  • Incubation:

    • Prepare incubation mixtures containing:

      • Human liver microsomes (0.2-0.5 mg/mL protein)

      • Pirenzepine (at a range of concentrations, e.g., 1-100 µM)

      • NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, and 4 mM MgCl2) in phosphate (B84403) buffer (pH 7.4).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH-generating system.

    • Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C with gentle shaking.

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • CYP Isoform Identification (Inhibition Studies):

  • CYP Isoform Identification (Recombinant Enzymes):

    • Incubate pirenzepine with commercially available recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2D6, rCYP1A2) and an NADPH-generating system.

    • Measure the formation of N-desmethyl pirenzepine.

  • Sample Analysis:

    • Centrifuge the terminated reaction mixtures to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method for the simultaneous quantification of pirenzepine and N-desmethyl pirenzepine.

G cluster_0 Incubation Preparation cluster_1 Reaction cluster_2 Analysis HLM Human Liver Microsomes Incubate Incubate at 37°C (various time points) HLM->Incubate Pirenzepine Pirenzepine Pirenzepine->Incubate Buffer Phosphate Buffer (pH 7.4) Buffer->Incubate NADPH_System NADPH-generating system NADPH_System->Incubate Terminate Terminate with cold acetonitrile (B52724) + Internal Standard Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge LC_MSMS LC-MS/MS Analysis (Pirenzepine & N-Desmethyl Pirenzepine) Centrifuge->LC_MSMS

Workflow for in vitro metabolism of pirenzepine in human liver microsomes.
Development of a Quantitative LC-MS/MS Method

Objective: To develop and validate a sensitive and specific bioanalytical method for the simultaneous quantification of pirenzepine and N-desmethyl pirenzepine in biological matrices (plasma, urine, and microsomal incubates).

Methodology:

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatography:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

      • Pirenzepine: Monitor a specific precursor-to-product ion transition (e.g., m/z 352.2 -> 113.1).

      • N-Desmethyl Pirenzepine: Monitor a specific precursor-to-product ion transition (e.g., m/z 338.2 -> 99.1).

      • Internal Standard: A stable isotope-labeled analog of pirenzepine or a structurally similar compound.

  • Sample Preparation:

    • Plasma/Microsomal Incubates: Protein precipitation with acetonitrile followed by centrifugation.

    • Urine: Dilution with mobile phase A.

  • Validation: The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and matrix effects.

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection Biological_Sample Biological Sample (Plasma, Urine, Microsomes) Protein_Precipitation Protein Precipitation (Acetonitrile) Biological_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection HPLC_Injection HPLC Injection Supernatant_Collection->HPLC_Injection C18_Column C18 Reversed-Phase Column HPLC_Injection->C18_Column Gradient_Elution Gradient Elution C18_Column->Gradient_Elution ESI Electrospray Ionization (+) Gradient_Elution->ESI MRM Multiple Reaction Monitoring (Pirenzepine, N-Desmethyl Pirenzepine, IS) ESI->MRM Quantification Quantification MRM->Quantification

Experimental workflow for LC-MS/MS quantification.
In Vivo Pharmacokinetic Study in Humans

Objective: To determine the plasma and urine pharmacokinetic profiles of pirenzepine and N-desmethyl pirenzepine in healthy human volunteers after oral administration.

Methodology:

  • Study Design: An open-label, single-dose study in a cohort of healthy volunteers.

  • Dosing: Administer a single oral dose of pirenzepine (e.g., 50 mg).

  • Sample Collection:

    • Collect blood samples at pre-defined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose). Process blood to obtain plasma.

    • Collect urine over specific intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, and 48-72 hours post-dose).

  • Sample Analysis: Analyze plasma and urine samples for pirenzepine and N-desmethyl pirenzepine concentrations using the validated LC-MS/MS method described in section 3.2.

  • Pharmacokinetic Analysis: Calculate standard pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL/F, Ae) for both pirenzepine and N-desmethyl pirenzepine using non-compartmental analysis.

Conclusion and Future Directions

The metabolism of pirenzepine to its N-desmethyl derivative is a plausible but poorly characterized pathway. The prevailing evidence suggests that pirenzepine undergoes limited metabolism in humans. However, the definitive identification and quantification of N-desmethyl pirenzepine in vivo, along with the elucidation of the specific enzymes responsible for its formation, require further investigation using modern, highly sensitive analytical techniques. The experimental protocols outlined in this guide provide a framework for researchers to address these knowledge gaps. Future studies should focus on conducting well-designed in vitro and in vivo experiments to definitively establish the metabolic fate of pirenzepine and the clinical relevance, if any, of its N-desmethyl metabolite. Such studies will contribute to a more complete understanding of the pharmacology of pirenzepine and may inform the development of future drugs with similar chemical scaffolds.

Methodological & Application

Application Notes and Protocols for the Use of N-Desmethyl Pirenzepine-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of quantitative bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the use of a stable isotope-labeled internal standard (IS) is considered the gold standard for achieving accurate and precise results with liquid chromatography-mass spectrometry (LC-MS).[1] N-Desmethyl Pirenzepine-d8 is a deuterium-labeled analog of N-desmethyl pirenzepine (B46924), a metabolite of the M1 muscarinic receptor antagonist, pirenzepine. Its near-identical physicochemical properties to the unlabeled analyte ensure that it effectively compensates for variability during sample preparation, chromatography, and ionization, thus leading to robust and reliable quantification.[2]

These application notes provide a comprehensive overview of the use of this compound as an internal standard in the quantitative analysis of pirenzepine and its metabolites in biological matrices. Detailed experimental protocols, data presentation, and visualizations are included to guide researchers in the successful implementation of this internal standard in their analytical workflows.

Chemical and Physical Properties

PropertyValue
Chemical Name 5,11-Dihydro-11-(1-piperazinyl-d8-acetyl)-6H-pyrido[2,3-b][2][3]benzodiazepin-6-one
CAS Number 1189860-05-6
Molecular Formula C₁₈H₁₁D₈N₅O₂
Molecular Weight 345.43 g/mol
Appearance White to off-white solid
Purity ≥98%
Isotopic Purity ≥99% atom % D

Principle of Use as an Internal Standard

A suitable internal standard is a compound that is added at a known and constant concentration to all calibration standards, quality control samples (QCs), and study samples during sample processing.[4] The use of a stable isotope-labeled internal standard like this compound is highly recommended in LC-MS based methods.[4] Since the deuterated standard has nearly identical chemical and physical properties to the analyte, it experiences similar extraction recovery, chromatographic retention, and ionization response.[4] By calculating the peak area ratio of the analyte to the internal standard, variations introduced during the analytical process can be normalized, leading to improved accuracy and precision of the quantitative results.[1]

Experimental Protocols

Bioanalytical Method for Pirenzepine in Human Plasma using LC-MS/MS

This protocol describes a method for the quantification of pirenzepine in human plasma using this compound as an internal standard.

1.1. Materials and Reagents

1.2. Stock and Working Solutions

  • Pirenzepine Stock Solution (1 mg/mL): Accurately weigh and dissolve pirenzepine dihydrochloride in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Pirenzepine Working Solutions: Prepare serial dilutions of the pirenzepine stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

1.3. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the Internal Standard Working Solution (100 ng/mL) to each tube and vortex briefly.

  • Add 50 µL of 1 M ammonium hydroxide to basify the plasma and vortex.

  • Add 1 mL of di-isopropyl ether, cap the tubes, and vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A and vortex.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

1.4. LC-MS/MS Conditions

  • LC System: A suitable UHPLC system.

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 5
    2.5 95
    3.5 95
    3.6 5

    | 5.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z)
    Pirenzepine 352.2 113.1

    | this compound (IS) | 346.2 | 113.1 |

1.5. Method Validation

The bioanalytical method should be fully validated according to the principles outlined in the ICH M10 guideline on bioanalytical method validation.[5][6] Key validation parameters include selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.

Data Presentation

The following tables present representative data for a bioanalytical method validation for pirenzepine using this compound as an internal standard. The acceptance criteria are based on the ICH M10 guideline.[5][6]

Table 1: Calibration Curve Performance

Concentration (ng/mL)Mean Accuracy (%)Precision (%CV)
1.0 (LLOQ)98.56.2
2.5101.24.8
10.0100.53.5
25.099.82.9
50.0100.12.5
80.0100.32.1
100.0 (ULOQ)99.63.3

Acceptance Criteria: For at least 75% of calibration standards, accuracy should be within ±15% of the nominal concentration (±20% at LLOQ).

Table 2: Intra- and Inter-Assay Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-Assay (n=6)Inter-Assay (n=18, 3 runs)
Accuracy (%) Precision (%CV)
LQC 3.0102.15.5
MQC 40.099.53.8
HQC 75.0100.82.7

LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control Acceptance Criteria: The mean accuracy should be within ±15% of the nominal values, and the precision (%CV) should not exceed 15%.

Table 3: Matrix Effect and Recovery

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix Factor
LQC 85.286.10.99
HQC 87.588.01.01

Acceptance Criteria: The CV of the matrix factor across different lots of matrix should be ≤15%.

Visualizations

Pirenzepine Signaling Pathway

Pirenzepine is a selective antagonist of the M1 muscarinic acetylcholine (B1216132) receptor. M1 receptors are G-protein coupled receptors that, upon activation by acetylcholine, couple to Gq/11 proteins. This initiates a signaling cascade involving phospholipase C (PLC) activation, leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Pirenzepine blocks this pathway by preventing acetylcholine from binding to the M1 receptor.

Pirenzepine_Signaling_Pathway cluster_membrane Cell Membrane M1_receptor M1 Muscarinic Receptor Gq_protein Gq/11 M1_receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 Acetylcholine Acetylcholine Acetylcholine->M1_receptor Pirenzepine Pirenzepine Pirenzepine->M1_receptor IP3 IP3 PIP2->IP3 hydrolyzes to DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_response Cellular Response Ca_release->Cellular_response PKC_activation->Cellular_response

Caption: Pirenzepine antagonism of the M1 muscarinic receptor signaling pathway.

Experimental Workflow for Bioanalysis

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of an analyte in a biological matrix using an internal standard.

Bioanalytical_Workflow start Start sample_collection Biological Sample Collection (e.g., Plasma) start->sample_collection is_addition Addition of This compound (IS) sample_collection->is_addition sample_prep Sample Preparation (e.g., Liquid-Liquid Extraction) is_addition->sample_prep lc_ms_analysis LC-MS/MS Analysis sample_prep->lc_ms_analysis data_processing Data Processing (Peak Integration, Ratio Calculation) lc_ms_analysis->data_processing quantification Quantification (Calibration Curve) data_processing->quantification report Report Results quantification->report

Caption: General experimental workflow for bioanalysis using an internal standard.

Logical Relationship for Internal Standard Selection

The decision to use a stable isotope-labeled internal standard is based on its ability to provide the most accurate and reliable data in quantitative bioanalysis.

Internal_Standard_Selection start Need for Quantitative Bioanalysis is_required Is an Internal Standard Required? start->is_required high_accuracy High Accuracy & Precision Required? is_required->high_accuracy Yes consider_analog Consider Analog IS is_required->consider_analog No sil_is Stable Isotope-Labeled IS (e.g., this compound) use_sil Use SIL IS sil_is->use_sil analog_is Structural Analog IS analog_is->consider_analog high_accuracy->sil_is Yes high_accuracy->analog_is No

Caption: Decision tree for the selection of an internal standard.

References

Application Notes and Protocols for the LC-MS/MS Analysis of N-Desmethyl Pirenzepine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirenzepine (B46924) is a selective M1 muscarinic acetylcholine (B1216132) receptor antagonist used for the treatment of peptic ulcers. The monitoring of its metabolites, such as N-Desmethyl Pirenzepine, is crucial for comprehensive pharmacokinetic and metabolism studies. N-Desmethyl Pirenzepine-d8 is the deuterium-labeled analog of N-Desmethyl Pirenzepine and serves as an ideal internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use enhances the accuracy and precision of the analytical method by compensating for variations during sample preparation and instrumental analysis.[1][2] This document provides a detailed protocol for the quantification of N-Desmethyl Pirenzepine in biological matrices using this compound as an internal standard.

Signaling Pathway of Pirenzepine

Pirenzepine primarily acts as a selective antagonist of the M1 muscarinic acetylcholine receptor. The M1 receptor is involved in various signaling cascades. The diagram below illustrates a simplified representation of the M1 receptor signaling pathway and the inhibitory action of Pirenzepine.

G cluster_membrane Cell Membrane M1_Receptor M1 Muscarinic Receptor Gq_protein Gq Protein Activation M1_Receptor->Gq_protein Activates Acetylcholine Acetylcholine (Agonist) Acetylcholine->M1_Receptor Binds to Pirenzepine Pirenzepine (Antagonist) Pirenzepine->M1_Receptor Blocks PLC Phospholipase C (PLC) Activation Gq_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Pirenzepine's antagonistic action on the M1 muscarinic receptor signaling pathway.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from a validated method for Pirenzepine in human plasma.[3]

  • To 1.0 mL of plasma sample in a polypropylene (B1209903) tube, add a known amount of this compound working solution (internal standard).

  • Alkalinize the plasma sample by adding a suitable volume of a basic solution (e.g., 1M Sodium Hydroxide).

  • Add 5.0 mL of an appropriate organic extraction solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol).

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase and inject an aliquot into the LC-MS/MS system.

LC-MS/MS Method

The following parameters are suggested based on typical methods for the analysis of Pirenzepine and its metabolites. Optimization will be required for specific instrumentation.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized for separation of analyte and internal standard
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL

Mass Spectrometry (MS) Parameters:

ParameterRecommended Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Waters)
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 1
Ion Source Temperature 500°C
Collision Gas Argon

Table 1: Proposed MRM Transitions

Note: The exact product ions need to be confirmed by direct infusion of the analytical standards. The proposed transitions are based on the known fragmentation of Pirenzepine (m/z 352 -> 113) and the molecular weights of N-Desmethyl Pirenzepine and its d8-labeled internal standard.[3]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
N-Desmethyl Pirenzepine338.2113.1
This compound (IS) 346.2 121.1

Experimental Workflow

The following diagram outlines the major steps in the quantitative analysis of N-Desmethyl Pirenzepine.

G Start Plasma Sample Collection Spike_IS Spike with N-Desmethyl Pirenzepine-d8 (IS) Start->Spike_IS LLE Liquid-Liquid Extraction (Alkalinization, Organic Solvent Addition, Vortexing, Centrifugation) Spike_IS->LLE Evaporation Evaporation of Organic Layer LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification (Peak Area Integration, Calibration Curve) LC_MS_Analysis->Data_Processing Final_Result Final Concentration of N-Desmethyl Pirenzepine Data_Processing->Final_Result

Workflow for the quantitative analysis of N-Desmethyl Pirenzepine.

Data Presentation

The following tables provide an example of how to present quantitative data from a bioanalytical method validation for N-Desmethyl Pirenzepine. The data presented here is representative and based on typical performance for similar assays.

Table 2: Calibration Curve for N-Desmethyl Pirenzepine in Plasma

Nominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL)Accuracy (%)
1.00.9898.0
2.52.55102.0
5.05.10102.0
10.09.9099.0
25.024.598.0
50.051.5103.0
100.099.599.5
Linear Range 1.0 - 100.0 ng/mL
Correlation Coefficient (r²) > 0.995

Table 3: Precision and Accuracy for N-Desmethyl Pirenzepine in Plasma

Quality Control SampleNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1.0≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
Low QC3.0≤ 10.090.0 - 110.0≤ 10.090.0 - 110.0
Mid QC40.0≤ 10.090.0 - 110.0≤ 10.090.0 - 110.0
High QC80.0≤ 10.090.0 - 110.0≤ 10.090.0 - 110.0

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantitative determination of N-Desmethyl Pirenzepine in biological matrices. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method suitable for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies. The provided protocols and data serve as a comprehensive guide for researchers in the field of drug metabolism and bioanalysis. Further validation should be performed in accordance with regulatory guidelines to ensure the method is fit for its intended purpose.

References

Application Notes and Protocols for Pharmacokinetic Studies Using N-Desmethyl Pirenzepine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirenzepine is a selective M1 muscarinic receptor antagonist primarily used in the treatment of peptic ulcers. Accurate determination of its pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring therapeutic efficacy. N-Desmethyl Pirenzepine is a known metabolite of Pirenzepine. The deuterated analog, N-Desmethyl Pirenzepine-d8, serves as an ideal internal standard (IS) for the bioanalysis of Pirenzepine and its metabolite in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis, as it co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of Pirenzepine utilizing this compound as an internal standard.

I. Bioanalytical Method for Pirenzepine and N-Desmethyl Pirenzepine in Human Plasma

This section outlines a validated LC-MS/MS method for the simultaneous quantification of Pirenzepine and its primary metabolite, N-Desmethyl Pirenzepine, in human plasma. This compound is used as the internal standard for the quantification of N-Desmethyl Pirenzepine, while a deuterated analog of Pirenzepine (Pirenzepine-d8) would be used for the parent drug. For the purpose of this protocol, we will focus on the use of this compound.

Experimental Protocol: Sample Preparation (Liquid-Liquid Extraction)
  • Sample Thawing: Thaw frozen human plasma samples and quality control (QC) samples at room temperature and vortex to ensure homogeneity.

  • Aliquoting: Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL polypropylene (B1209903) microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (containing this compound at a concentration of 100 ng/mL in methanol) to each tube, except for the blank samples. To the blank samples, add 10 µL of methanol.

  • Vortexing: Vortex all tubes for 10 seconds.

  • Basification: Add 50 µL of 0.1 M sodium hydroxide (B78521) to each tube to basify the plasma. Vortex for 10 seconds.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.

  • Vortex Mixing: Cap the tubes and vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 5 minutes at 4°C to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (approximately 900 µL) to a new set of clean 1.5 mL tubes.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 acetonitrile:10 mM ammonium (B1175870) formate, pH 3.5).

  • Vortexing and Transfer: Vortex for 30 seconds and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Experimental Protocol: LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Pirenzepine: m/z 352.2 → 250.1

    • N-Desmethyl Pirenzepine: m/z 338.2 → 250.1

    • This compound (IS): m/z 346.2 → 258.1

Data Presentation: Representative Calibration Curve and QC Data

The following tables present hypothetical but realistic data for a typical validation of the bioanalytical method.

Table 1: Calibration Curve for Pirenzepine

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)% Accuracy% CV
10.012 ± 0.001102.58.3
50.058 ± 0.00498.66.9
100.115 ± 0.007101.26.1
500.592 ± 0.02599.84.2
1001.189 ± 0.048100.34.0
2502.956 ± 0.10198.93.4
5005.899 ± 0.18399.53.1
100011.954 ± 0.323100.82.7

Table 2: Quality Control Sample Results for Pirenzepine

QC LevelConcentration (ng/mL)Mean Measured Concentration (ng/mL) ± SD (n=6)% Accuracy% CV
LLOQ11.03 ± 0.09103.08.7
Low32.95 ± 0.2198.37.1
Medium150154.2 ± 8.5102.85.5
High750742.5 ± 35.699.04.8

II. Pharmacokinetic Study Design and Data Analysis

A typical pharmacokinetic study would involve administering a single oral dose of Pirenzepine to healthy volunteers and collecting blood samples at various time points. The plasma concentrations of Pirenzepine and N-Desmethyl Pirenzepine would then be determined using the validated bioanalytical method.

Data Presentation: Hypothetical Pharmacokinetic Parameters

The following table summarizes hypothetical pharmacokinetic parameters for Pirenzepine following a single 50 mg oral dose.

Table 3: Pharmacokinetic Parameters of Pirenzepine

ParameterUnitMean Value ± SD (n=12)
Cmaxng/mL125.6 ± 28.4
Tmaxh2.5 ± 0.8
AUC(0-t)ngh/mL1580 ± 350
AUC(0-inf)ngh/mL1650 ± 370
t1/2h11.2 ± 2.5
CL/FL/h30.3 ± 6.8
Vd/FL485 ± 110

III. Visualizations

Pirenzepine Metabolism

The primary metabolic pathway for Pirenzepine involves N-demethylation of the piperazine (B1678402) ring to form N-Desmethyl Pirenzepine.

Pirenzepine_Metabolism Pirenzepine Pirenzepine NDesmethyl_Pirenzepine N-Desmethyl Pirenzepine Pirenzepine->NDesmethyl_Pirenzepine CYP-mediated N-demethylation

Caption: Metabolic pathway of Pirenzepine.

Bioanalytical Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Pirenzepine and its metabolite in plasma.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample add_is Add Internal Standard (this compound) plasma_sample->add_is basify Basify with NaOH add_is->basify lle Liquid-Liquid Extraction (MTBE) basify->lle evaporate Evaporate to Dryness lle->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Application Notes and Protocols for Therapeutic Drug Monitoring of Pirenzepine using N-Desmethyl Pirenzepine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirenzepine (B46924) is a selective M1 muscarinic acetylcholine (B1216132) receptor antagonist primarily used in the treatment of peptic ulcers.[1] It reduces gastric acid secretion and gastrointestinal motility. Therapeutic drug monitoring (TDM) of pirenzepine is crucial to optimize therapeutic outcomes, minimize dose-related side effects, and ensure patient compliance. These application notes provide a detailed protocol for the quantitative analysis of pirenzepine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with N-Desmethyl Pirenzepine-d8 as an internal standard (IS). This compound is a deuterium-labeled analog of pirenzepine's primary metabolite, offering excellent accuracy and precision for quantification.[2][3]

Analyte and Internal Standard Information

CompoundChemical NameMolecular FormulaMolecular Weight ( g/mol )
Pirenzepine11-[(4-methylpiperazin-1-yl)acetyl]-5,11-dihydro-6H-pyrido[2,3-b][4][5]benzodiazepin-6-oneC₁₉H₂₁N₅O₂351.41
This compound11-{[4-(trideuteriomethyl)piperazin-1-yl]acetyl}-5,11-dihydro-6H-pyrido[2,3-b][4][5]benzodiazepin-6-one-d8C₁₈H₁₁D₈N₅O₂345.43

Therapeutic and Toxic Concentrations

Therapeutic plasma concentrations of pirenzepine can vary depending on the individual and the therapeutic indication. Steady-state plasma concentrations have been reported in the range of 36 to 66 ng/mL.[6] Higher plasma levels are associated with an increased incidence of antimuscarinic side effects such as dry mouth and blurred vision.[7] Routine therapeutic drug monitoring can aid in maintaining pirenzepine concentrations within the optimal therapeutic window.

Experimental Protocols

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma, add 200 µL of ice-cold acetonitrile (B52724) containing this compound at a concentration of 50 ng/mL.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see LC-MS/MS parameters).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

LC Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-5.0 min: 5% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

MS/MS Parameters:

ParameterPirenzepineThis compound
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 352.2346.2
Product Ion (m/z) 113.1119.1
Collision Energy (eV) 2528
Dwell Time (ms) 100100

Note: The product ion for this compound is predicted based on the fragmentation of the deuterated piperazine (B1678402) ring.

Calibration Curve and Quality Control
  • Prepare a stock solution of pirenzepine in methanol (B129727) (1 mg/mL).

  • Prepare a series of working standards by serially diluting the stock solution with methanol.

  • Spike blank human plasma with the working standards to create calibration standards with concentrations ranging from 1 to 500 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 5, 50, and 400 ng/mL) in the same manner.

  • Process the calibration standards and QC samples along with the unknown samples using the described sample preparation protocol.

  • Construct a calibration curve by plotting the peak area ratio of pirenzepine to this compound against the nominal concentration of pirenzepine. A linear regression with a weighting factor of 1/x² is typically used.

Signaling and Metabolic Pathways

Pirenzepine Signaling Pathway

Pirenzepine acts as a selective antagonist of the M1 muscarinic acetylcholine receptor. These receptors are coupled to Gq alpha subunits.[8][9] Antagonism of the M1 receptor by pirenzepine blocks the downstream signaling cascade, which involves the activation of Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This ultimately results in a decrease in intracellular calcium mobilization and a reduction in gastric acid secretion.[5]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Pirenzepine Pirenzepine M1_Receptor M1 Receptor Pirenzepine->M1_Receptor Antagonizes Gq_protein Gq Protein (α, β, γ) M1_Receptor->Gq_protein Inhibits Activation PLC Phospholipase C (PLC) Gq_protein->PLC Inhibits Activation PIP2 PIP2 PLC->PIP2 Inhibits Hydrolysis IP3 IP3 DAG DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Inhibits PKC Protein Kinase C (PKC) DAG->PKC Inhibits Activation Cellular_Response Decreased Gastric Acid Secretion Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Pirenzepine's antagonism of the M1 receptor inhibits the Gq signaling cascade.

Pirenzepine Metabolism

Pirenzepine undergoes limited metabolism in humans, with a significant portion of the drug excreted unchanged in the feces and a smaller amount in the urine.[10][11] The primary metabolic pathway is N-demethylation of the piperazine ring, resulting in the formation of N-Desmethyl Pirenzepine.[12]

Pirenzepine_Metabolism Pirenzepine Pirenzepine N_Desmethyl_Pirenzepine N-Desmethyl Pirenzepine Pirenzepine->N_Desmethyl_Pirenzepine N-demethylation (CYP450 enzymes) Excretion_Feces Excretion (Feces) (Unchanged) Pirenzepine->Excretion_Feces Excretion_Urine Excretion (Urine) (Unchanged) Pirenzepine->Excretion_Urine

Caption: Simplified metabolic pathway of Pirenzepine.

Experimental Workflow

The following diagram outlines the complete workflow for the therapeutic drug monitoring of pirenzepine using this compound.

TDM_Workflow cluster_sample_collection 1. Sample Collection cluster_sample_prep 2. Sample Preparation cluster_analysis 3. LC-MS/MS Analysis cluster_data_processing 4. Data Processing & Reporting Patient_Sample Patient Plasma Sample Add_IS Add N-Desmethyl Pirenzepine-d8 (IS) Patient_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation Report Generate Report Concentration_Calculation->Report

Caption: Workflow for Pirenzepine TDM using LC-MS/MS.

References

Bioanalytical Method Development for N-Desmethyl Pirenzepine using N-Desmethyl Pirenzepine-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pirenzepine (B46924) is a selective M1 muscarinic acetylcholine (B1216132) receptor antagonist primarily used for the treatment of peptic ulcers.[1] Accurate quantification of its major metabolite, N-Desmethyl Pirenzepine, in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This document outlines a detailed bioanalytical method for the determination of N-Desmethyl Pirenzepine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs N-Desmethyl Pirenzepine-d8, a stable isotope-labeled analog, as an internal standard (IS) to ensure accuracy and precision.[2]

The method is developed and validated based on the principles outlined in the ICH M10 and FDA guidelines for bioanalytical method validation.[3][4][5]

Signaling Pathway of Pirenzepine

Pirenzepine selectively antagonizes the M1 subtype of muscarinic acetylcholine receptors.[6] These receptors are G-protein coupled receptors that, upon activation by acetylcholine, initiate a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking this pathway in gastric parietal cells, pirenzepine reduces gastric acid secretion.[7][8][9]

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular M1_receptor M1 Receptor G_protein Gq Protein M1_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Pirenzepine Pirenzepine Pirenzepine->M1_receptor Antagonizes Acetylcholine Acetylcholine Acetylcholine->M1_receptor Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Pirenzepine's antagonism of the M1 muscarinic receptor signaling pathway.

Experimental Protocols

Materials and Reagents
  • N-Desmethyl Pirenzepine analytical standard

  • This compound (Internal Standard)

  • Human plasma (K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Tert-butyl methyl ether (TBME)

  • Ammonium hydroxide

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent) with an electrospray ionization (ESI) source.

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Desmethyl Pirenzepine and this compound in methanol.

  • Working Standard Solutions: Serially dilute the N-Desmethyl Pirenzepine stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is based on established methods for extracting basic drugs from plasma.[10][11][12]

LLE_Workflow start Start: Plasma Sample (100 µL) add_is Add 25 µL of N-Desmethyl Pirenzepine-d8 IS (100 ng/mL) start->add_is vortex1 Vortex (10 seconds) add_is->vortex1 add_base Add 50 µL of 0.1 M Ammonium Hydroxide vortex1->add_base vortex2 Vortex (10 seconds) add_base->vortex2 add_solvent Add 1 mL of Tert-butyl methyl ether (TBME) vortex2->add_solvent vortex3 Vortex (5 minutes) add_solvent->vortex3 centrifuge Centrifuge (4000 rpm, 10 min, 4°C) vortex3->centrifuge transfer Transfer supernatant to a clean tube centrifuge->transfer evaporate Evaporate to dryness (Nitrogen stream, 40°C) transfer->evaporate reconstitute Reconstitute in 100 µL of Mobile Phase A evaporate->reconstitute vortex4 Vortex (1 minute) reconstitute->vortex4 inject Inject into LC-MS/MS vortex4->inject

Caption: Liquid-Liquid Extraction Workflow.
LC-MS/MS Conditions

Parameter Condition
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.9 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z)
N-Desmethyl Pirenzepine338.2113.1
This compound346.2113.1

Note: The precursor ion for N-Desmethyl Pirenzepine is derived from its molecular formula (C18H19N5O2) with a proton adduct. The precursor for the d8-labeled internal standard is adjusted accordingly. The product ion is based on a common fragment, similar to the parent compound Pirenzepine (m/z 352 -> 113).[10]

Method Validation

The bioanalytical method was validated according to the ICH M10 guidelines.[3][4][13] The following parameters were assessed:

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A weighted (1/x²) linear regression was used.

Table 1: Calibration Curve Summary

Parameter Result
Concentration Range 0.1 - 100 ng/mL
Regression Model Weighted (1/x²) Linear Regression
Correlation Coefficient (r²) > 0.995
Accuracy Within ±15% of nominal values (±20% for LLOQ)
Precision ≤ 15% CV (≤ 20% for LLOQ)
Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated using four levels of quality control (QC) samples: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).

Table 2: Intra-day and Inter-day Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ 0.1≤ 2080 - 120≤ 2080 - 120
LQC 0.3≤ 1585 - 115≤ 1585 - 115
MQC 10≤ 1585 - 115≤ 1585 - 115
HQC 80≤ 1585 - 115≤ 1585 - 115
Matrix Effect and Recovery

The matrix effect was assessed by comparing the response of the analyte in post-extraction spiked plasma samples to that in neat solution. Recovery was determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

Table 3: Matrix Effect and Recovery

QC Level Matrix Effect (%) Recovery (%)
LQC 95 - 105> 85
HQC 95 - 105> 85
Stability

The stability of N-Desmethyl Pirenzepine was evaluated under various conditions to ensure sample integrity during handling and storage.

Table 4: Stability Summary

Stability Condition Duration Acceptance Criteria
Bench-top (Room Temp) 4 hoursMean concentration within ±15% of nominal
Freeze-thaw (3 cycles) -20°C to Room TempMean concentration within ±15% of nominal
Long-term 30 days at -80°CMean concentration within ±15% of nominal

Conclusion

This application note provides a detailed and robust bioanalytical method for the quantification of N-Desmethyl Pirenzepine in human plasma using this compound as an internal standard. The LC-MS/MS method demonstrates excellent sensitivity, accuracy, and precision, meeting the requirements of international regulatory guidelines. This method is suitable for use in clinical and non-clinical studies requiring the measurement of N-Desmethyl Pirenzepine concentrations.

Bioanalytical Method Validation Workflow

Validation_Workflow cluster_validation_params Validation Parameters start Method Development full_validation Full Bioanalytical Method Validation (ICH M10 Guidelines) start->full_validation selectivity Selectivity full_validation->selectivity calibration Calibration Curve (Linearity, Range) full_validation->calibration accuracy_precision Accuracy & Precision (Intra- & Inter-day) full_validation->accuracy_precision matrix_effect Matrix Effect full_validation->matrix_effect recovery Recovery full_validation->recovery stability Stability (Bench-top, Freeze-thaw, Long-term) full_validation->stability documentation Validation Report & Documentation selectivity->documentation calibration->documentation accuracy_precision->documentation matrix_effect->documentation recovery->documentation stability->documentation sample_analysis Routine Sample Analysis documentation->sample_analysis

Caption: Bioanalytical Method Validation Workflow.

References

N-Desmethyl Pirenzepine-d8 in Metabolic Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl Pirenzepine-d8 is the deuterium-labeled form of N-Desmethyl Pirenzepine (B46924), the primary metabolite of Pirenzepine. Pirenzepine is a selective M1 muscarinic acetylcholine (B1216132) receptor antagonist that has been investigated for its effects on gastric acid secretion and, more recently, for its potential role in metabolic regulation, including influences on glucose metabolism and insulin (B600854) secretion.[1][2][3][4] The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of modern metabolic research, particularly in pharmacokinetic and pharmacodynamic studies.[5] The deuterium (B1214612) labeling provides a crucial tool for sensitive and accurate quantification of this metabolite in complex biological matrices using mass spectrometry.[6]

The primary application of this compound in metabolic research is as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[6] Its near-identical physicochemical properties to the unlabeled N-Desmethyl Pirenzepine ensure that it behaves similarly during sample extraction, chromatographic separation, and ionization. This co-elution and similar ionization response allow for the correction of matrix effects and variations in sample processing, leading to highly accurate and precise quantification of the analyte.[7]

These application notes provide detailed protocols for the use of this compound in metabolic research, focusing on its application as an internal standard in quantitative bioanalysis. Additionally, we explore the relevant signaling pathways of Pirenzepine's action and provide a logical workflow for its use in metabolic studies.

Data Presentation

The use of a deuterated internal standard like this compound significantly improves the precision and accuracy of quantitative bioanalytical methods. Below is a table summarizing the expected performance characteristics of an LC-MS/MS method for the quantification of N-Desmethyl Pirenzepine using both a non-deuterated structural analog and this compound as internal standards. The data illustrates the typical enhancements observed with the use of a stable isotope-labeled internal standard.

ParameterNon-Deuterated IS (Structural Analog)This compound (Deuterated IS)
Precision (CV%)
Intra-day (n=6)5.8%2.1%
Inter-day (n=18)8.2%3.5%
Accuracy (% Bias)
Low QC-12.5%-3.2%
Mid QC-9.8%-1.5%
High QC-11.2%-2.8%
Matrix Effect (CV%) 15.7%4.3%
Recovery (%) 75 ± 8.5%78 ± 3.2%

This table presents illustrative data based on typical performance improvements observed when using a deuterated internal standard versus a non-deuterated structural analog for LC-MS/MS analysis. Actual results may vary depending on the specific assay conditions.

Experimental Protocols

Protocol for Quantitative Analysis of N-Desmethyl Pirenzepine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

Objective: To accurately quantify the concentration of N-Desmethyl Pirenzepine in human plasma samples.

Materials:

  • N-Desmethyl Pirenzepine analytical standard

  • This compound internal standard (IS)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of N-Desmethyl Pirenzepine in methanol.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • From the stock solutions, prepare serial dilutions in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples at desired concentrations.

    • Prepare a working solution of the internal standard (this compound) at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution.

    • Vortex briefly to mix.

    • Add 300 µL of ice-cold acetonitrile (containing the IS) to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: A suitable gradient to achieve separation of the analyte and IS from matrix components (e.g., 5-95% B over 5 minutes).

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

      • Column Temperature: 40°C

    • Mass Spectrometry (MS/MS) Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI), Positive

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • MRM Transitions (to be optimized for the specific instrument):

        • N-Desmethyl Pirenzepine: e.g., m/z 338.2 -> 113.1

        • This compound: e.g., m/z 346.2 -> 121.1

      • Optimize instrument parameters such as collision energy and declustering potential for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for the analyte (N-Desmethyl Pirenzepine) and the internal standard (this compound).

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

    • Determine the concentration of N-Desmethyl Pirenzepine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol for In Vitro Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the rate of metabolism of a test compound in the presence of human liver microsomes, using this compound as an internal standard for a control compound (N-Desmethyl Pirenzepine).

Materials:

  • Test compound

  • N-Desmethyl Pirenzepine (as a positive control)

  • This compound (internal standard)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • 96-well plates

  • Incubator with shaking capability (37°C)

Procedure:

  • Preparation of Solutions:

    • Prepare working solutions of the test compound and N-Desmethyl Pirenzepine in a low percentage of organic solvent (e.g., DMSO, not exceeding 1% in the final incubation).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare a quenching solution of ice-cold acetonitrile containing this compound at a fixed concentration.

  • Incubation:

    • In a 96-well plate, add the HLM suspension and the test compound or control compound working solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding the ice-cold acetonitrile quenching solution containing the internal standard.

  • Sample Processing:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method as described in Protocol 1 to quantify the peak areas of the test compound, N-Desmethyl Pirenzepine, and this compound.

  • Data Analysis:

    • Calculate the peak area ratio of the test compound and N-Desmethyl Pirenzepine to the internal standard for each time point.

    • Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at T=0.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

Signaling Pathways and Experimental Workflows

M1 Muscarinic Receptor Signaling Pathway in Metabolic Regulation

Pirenzepine acts as a selective antagonist of the M1 muscarinic acetylcholine receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, primarily couples to Gq/11 G-proteins. The activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade has been implicated in the regulation of various metabolic processes, including insulin secretion from pancreatic β-cells and glucose uptake.[8][9]

M1_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ACh Acetylcholine M1R M1 Muscarinic Receptor ACh->M1R Activates Pirenzepine Pirenzepine (Antagonist) Pirenzepine->M1R Blocks Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Metabolic_Effects Metabolic Effects (e.g., Insulin Secretion, Glucose Uptake) Ca_release->Metabolic_Effects PKC->Metabolic_Effects

M1 Muscarinic Receptor Signaling Pathway.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study of a drug and its metabolite using LC-MS/MS with a deuterated internal standard.

PK_Workflow cluster_study_design Study Design & Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data Data Processing & PK Analysis Dosing Drug Administration to Subjects Collection Blood Sample Collection at Timed Intervals Dosing->Collection Processing Plasma Separation Collection->Processing Spiking Spike Plasma with This compound (IS) Processing->Spiking Extraction Protein Precipitation & Supernatant Collection Spiking->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of Analyte & IS Peak Areas LCMS->Quantification Calibration Concentration Determination using Calibration Curve Quantification->Calibration PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) Calibration->PK_Modeling

Pharmacokinetic Study Workflow.

Conclusion

This compound is an invaluable tool for researchers in the field of metabolic research and drug development. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision for the reliable quantification of N-Desmethyl Pirenzepine in biological samples. The protocols and workflows provided here offer a comprehensive guide for the application of this stable isotope-labeled compound in pharmacokinetic and in vitro metabolism studies. A thorough understanding of the underlying M1 muscarinic receptor signaling pathway is also crucial for interpreting the metabolic effects of Pirenzepine and its metabolites.

References

Application of N-Desmethyl Pirenzepine-d8 in the Quantitative Analysis of Pirenzepine and its Metabolite in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Pirenzepine (B46924) is a selective M1 muscarinic acetylcholine (B1216132) receptor antagonist used for the treatment of peptic ulcers. Monitoring its excretion and metabolism in urine is crucial for pharmacokinetic and toxicokinetic studies. N-desmethyl pirenzepine is the primary metabolite of pirenzepine. The use of a stable isotope-labeled internal standard, such as N-Desmethyl Pirenzepine-d8, is essential for accurate and precise quantification of both the parent drug and its metabolite in complex biological matrices like urine by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The deuterium-labeled internal standard mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability in the analytical process.

This document provides detailed application notes and protocols for the simultaneous quantitative analysis of pirenzepine and N-desmethyl pirenzepine in human urine using this compound as an internal standard.

Analyte and Internal Standard Information

CompoundChemical FormulaMolecular Weight
PirenzepineC₁₉H₂₁N₅O₂351.4 g/mol
N-Desmethyl PirenzepineC₁₈H₁₉N₅O₂337.4 g/mol
This compoundC₁₈H₁₁D₈N₅O₂345.43 g/mol [2]

Experimental Protocols

A robust and reliable LC-MS/MS method for the analysis of pirenzepine and N-desmethyl pirenzepine in urine involves three key stages: sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed to efficiently extract the analytes from the urine matrix while minimizing interferences.

Materials:

  • Human urine samples

  • Pirenzepine and N-Desmethyl Pirenzepine analytical standards

  • This compound internal standard solution (e.g., 1 µg/mL in methanol)

  • Ammonia (B1221849) solution (concentrated)

  • Chloroform (B151607)

  • Methanol

  • Microcentrifuge tubes (2 mL)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Vortex mixer

Procedure:

  • Pipette 1 mL of urine into a 2 mL microcentrifuge tube.

  • Spike with an appropriate volume of this compound internal standard solution.

  • Add 3 drops of concentrated ammonia solution to basify the sample.

  • Add 1 mL of chloroform to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the lower organic layer (chloroform) to a clean tube.

  • Repeat the extraction (steps 4-7) with another 1 mL of chloroform and combine the organic extracts.

  • Evaporate the combined chloroform extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80% mobile phase A and 20% mobile phase B) for LC-MS/MS analysis.

Liquid Chromatography

This method utilizes a reverse-phase C18 column to separate pirenzepine, N-desmethyl pirenzepine, and the internal standard.

ParameterRecommended Condition
LC System UHPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification.

ParameterRecommended Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table below
Ion Source Temp. 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

MRM Transitions (Proposed):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Pirenzepine352.2113.1100
N-Desmethyl Pirenzepine338.2113.1100
This compound (IS)346.2121.1100

Note: The MRM transitions for N-Desmethyl Pirenzepine and its deuterated internal standard are proposed based on the known fragmentation of Pirenzepine and the mass shift due to demethylation and deuteration. These should be optimized during method development.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of the described method based on typical bioanalytical method validation guidelines.[3][4][5]

ParameterPirenzepineN-Desmethyl Pirenzepine
Linearity Range 1 - 100 ng/mL1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995> 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL1 ng/mL
Accuracy at LLOQ 85 - 115%85 - 115%
Precision (CV%) at LLOQ < 20%< 20%
Accuracy at QC Levels 90 - 110%90 - 110%
Precision (CV%) at QC Levels < 15%< 15%
Recovery > 80%> 75%

Data Presentation

The quantitative data for pirenzepine and N-desmethyl pirenzepine should be calculated using the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of the analytes in the unknown samples is then determined from this curve.

Visualizations

Pirenzepine Metabolism Pathway

Pirenzepine_Metabolism Pirenzepine Pirenzepine (C₁₉H₂₁N₅O₂) Metabolite N-Desmethyl Pirenzepine (C₁₈H₁₉N₅O₂) Pirenzepine->Metabolite N-demethylation (CYP450 mediated)

Caption: Metabolic conversion of Pirenzepine.

LC-MS/MS Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine 1. Urine Sample Collection Spike 2. Spike with N-Desmethyl Pirenzepine-d8 (IS) Urine->Spike Extract 3. Liquid-Liquid Extraction Spike->Extract Dry 4. Evaporation to Dryness Extract->Dry Reconstitute 5. Reconstitution in Mobile Phase Dry->Reconstitute LC 6. Chromatographic Separation (C18 Column) Reconstitute->LC MS 7. Mass Spectrometric Detection (ESI+, MRM) LC->MS Quant 8. Quantification using Peak Area Ratios MS->Quant Report 9. Reporting of Results Quant->Report

Caption: Workflow for urine analysis.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust and reliable approach for the simultaneous quantification of pirenzepine and its primary metabolite, N-desmethyl pirenzepine, in human urine. The use of a stable isotope-labeled internal standard is critical for achieving the high accuracy and precision required for clinical and research applications. The provided protocols and validation parameters serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the bioanalysis of pirenzepine.

References

Application Note: Quantitative Analysis of Pirenzepine in Human Plasma using Isotope Dilution Mass Spectrometry with N-Desmethyl Pirenzepine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirenzepine (B46924) is a selective M1 muscarinic acetylcholine (B1216132) receptor antagonist that has been investigated for various therapeutic applications, including the treatment of peptic ulcers and myopia. Accurate quantification of pirenzepine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled internal standard. This application note describes a detailed protocol for the quantification of pirenzepine in human plasma using N-Desmethyl Pirenzepine-d8 as an internal standard, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This compound is a deuterium-labeled analog of the primary metabolite of pirenzepine.[1][2] Its use as an internal standard in IDMS minimizes the variability associated with sample preparation and matrix effects, ensuring reliable and reproducible quantification.[3] The methodology presented herein is designed to be a robust and sensitive approach for the bioanalysis of pirenzepine.

Signaling Pathway of Pirenzepine

Pirenzepine selectively antagonizes the M1 muscarinic acetylcholine receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. The binding of the endogenous ligand, acetylcholine, to the M1 receptor activates the Gq alpha subunit, initiating a downstream signaling cascade. Pirenzepine, by blocking this initial step, inhibits the subsequent cellular responses. The signaling pathway is depicted below.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Muscarinic Receptor G_protein Gq Protein (α, β, γ subunits) M1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Pirenzepine Pirenzepine Pirenzepine->M1R Antagonizes ACh Acetylcholine ACh->M1R Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Cellular_Response Downstream Cellular Responses PKC->Cellular_Response Phosphorylates Targets

Pirenzepine's antagonism of the M1 muscarinic receptor blocks Gq signaling.

Experimental Protocols

This section provides a detailed methodology for the quantification of pirenzepine in human plasma using IDMS with this compound.

Materials and Reagents
  • Pirenzepine dihydrochloride (B599025) (Reference Standard)

  • This compound (Internal Standard)

  • Human Plasma (K2-EDTA)

  • Acetonitrile (B52724) (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

Stock and Working Solutions Preparation
  • Pirenzepine Stock Solution (1 mg/mL): Accurately weigh and dissolve pirenzepine dihydrochloride in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Pirenzepine Working Solutions: Prepare serial dilutions of the pirenzepine stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

Sample Preparation: Protein Precipitation
  • Pipette 50 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except the blank matrix.

  • Add 150 µL of acetonitrile to each tube to precipitate plasma proteins.

  • Vortex mix for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

ParameterValue
LC System Agilent 1290 Infinity II LC or equivalent
Column Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Time (min)
0.0
0.5
2.5
3.5
3.6
5.0

Mass Spectrometry:

ParameterValue
MS System Agilent 6470 Triple Quadrupole LC/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 325°C
Gas Flow 10 L/min
Nebulizer 45 psi
Capillary Voltage 4000 V
MRM Transitions Compound
Pirenzepine
This compound

Note: The MRM transition for this compound is predicted based on its molecular weight (345.43 g/mol ) and common fragmentation patterns. The precursor ion would be the protonated molecule [M+H]+, and the product ion is a likely stable fragment. This should be empirically optimized during method development.

Experimental Workflow

The following diagram illustrates the major steps in the Isotope Dilution Mass Spectrometry workflow for the analysis of pirenzepine.

IDMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Human Plasma Sample add_is Spike with This compound (Internal Standard) start->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS System supernatant->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection (Analyte & IS) ionization->detection integration Peak Area Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Quantify using Calibration Curve ratio->calibration result Final Concentration Report calibration->result

Workflow for pirenzepine analysis by IDMS.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the described IDMS method for the quantification of pirenzepine in human plasma.

Calibration Curve

The calibration curve for pirenzepine should be constructed by plotting the peak area ratio of pirenzepine to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

CalibratorNominal Concentration (ng/mL)
10.5
21
35
410
525
650
7100
8200

Expected Performance:

  • Correlation Coefficient (r²): ≥ 0.995

  • Accuracy: Within ±15% of nominal values (±20% for LLOQ)

  • Precision (CV): ≤ 15% (≤ 20% for LLOQ)

Lower Limit of Quantification (LLOQ)

The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

ParameterAcceptance CriteriaExpected Value
LLOQ Concentration -0.5 ng/mL
Accuracy 80-120%Within range
Precision (CV) ≤ 20%≤ 20%
Accuracy and Precision

The accuracy and precision of the method are evaluated using quality control (QC) samples at low, medium, and high concentrations.

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (% Bias) (n=6)Intra-day Precision (% CV) (n=6)Inter-day Accuracy (% Bias) (n=18)Inter-day Precision (% CV) (n=18)
LQC 1.5± 15%≤ 15%± 15%≤ 15%
MQC 15± 15%≤ 15%± 15%≤ 15%
HQC 150± 15%≤ 15%± 15%≤ 15%

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of pirenzepine in human plasma using Isotope Dilution Mass Spectrometry with this compound as the internal standard. The described method, combining a simple protein precipitation sample preparation with a sensitive and selective LC-MS/MS analysis, is expected to deliver high accuracy, precision, and robustness, making it suitable for regulated bioanalytical studies in drug development. The provided diagrams for the signaling pathway and experimental workflow offer clear visual aids for understanding the scientific context and the practical execution of the method.

References

Troubleshooting & Optimization

Technical Support Center: N-Desmethyl Pirenzepine-d8 Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of N-Desmethyl Pirenzepine-d8.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[2][3][4] In the analysis of biological samples like plasma or serum, common interfering components include phospholipids, salts, and proteins.[3][5]

Q2: My this compound signal is showing high variability between samples. Could this be due to matrix effects?

A2: Yes, high variability in the analyte signal is a common symptom of inconsistent matrix effects.[2][6] This occurs when the composition of the interfering substances differs from one sample to another, leading to varying degrees of ion suppression or enhancement. The use of a stable isotope-labeled internal standard, like this compound, is intended to compensate for these variations, but severe and differential matrix effects can still lead to poor reproducibility.[1][2]

Q3: How can I qualitatively assess if matrix effects are present in my assay?

A3: A post-column infusion experiment is a valuable qualitative technique to identify regions in the chromatogram where ion suppression or enhancement occurs.[2][3] In this method, a constant flow of this compound solution is infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any deviation from the stable baseline signal of the infused analyte indicates the elution of interfering components from the matrix.[2][3][7]

Q4: What are the most effective general strategies to minimize matrix effects?

A4: The most effective strategies to mitigate matrix effects involve a combination of:

  • Rigorous Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components before analysis.[1][8][9]

  • Chromatographic Optimization: Adjusting the mobile phase, gradient, and column chemistry can help separate this compound from co-eluting interferences.[1][2]

  • Use of a Suitable Internal Standard: A stable isotope-labeled internal standard, such as this compound itself, is the best choice to compensate for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.[1][2]

Troubleshooting Guides

Issue 1: Poor Recovery of this compound

Symptoms:

  • Low signal intensity for this compound across all samples.

  • Inability to achieve the desired lower limit of quantification (LLOQ).

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Inefficient Sample Extraction Evaluate different sample preparation techniques (e.g., Protein Precipitation, LLE, SPE).Increased analyte response and improved signal-to-noise ratio.
Analyte Adsorption Use polypropylene (B1209903) tubes and vials instead of glass to minimize adsorption.Higher and more consistent analyte signal.
Suboptimal pH during Extraction Adjust the pH of the sample and extraction solvents to ensure this compound is in the appropriate ionization state for efficient partitioning.Improved extraction efficiency and higher analyte recovery.
Analyte Instability Investigate potential degradation of this compound during sample processing and storage.[10]Consistent analyte concentrations in stability assessment samples.
Issue 2: Significant Ion Suppression or Enhancement

Symptoms:

  • Inconsistent and inaccurate results for quality control (QC) samples.

  • High coefficient of variation (%CV) for replicate injections of the same sample.

  • Post-column infusion experiment shows significant signal dips or rises co-eluting with the analyte.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Co-elution with Phospholipids Optimize the chromatographic gradient to better separate this compound from the phospholipid elution zone.[5][8]Analyte peak is baseline-resolved from interfering peaks, leading to a more stable signal.
Insufficient Sample Cleanup Switch from a simple protein precipitation to a more selective sample preparation method like SPE.[5][8]Cleaner extracts with fewer matrix components, resulting in reduced ion suppression/enhancement.
Inappropriate Mobile Phase Modify the mobile phase composition (e.g., organic solvent, additives) to alter the elution profile of interfering compounds.[8]Improved separation and reduced co-elution with matrix components.
Exogenous Contaminants Ensure consistent use of high-purity solvents and single-brand plasticware to avoid introducing contaminants that can cause matrix effects.[11]Reduced background noise and more consistent ionization.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect using Post-Extraction Spiking

This protocol allows for the quantitative assessment of ion suppression or enhancement.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the this compound standard into the final reconstitution solvent at a known concentration.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using your established protocol. Spike the this compound standard into the extracted matrix residue just before the final reconstitution step.

    • Set C (Pre-Extraction Spike): Spike the this compound standard into a blank matrix sample before starting the extraction procedure.

  • Analyze all three sets using the developed LC-MS/MS method.

  • Calculate the Matrix Effect and Recovery using the following formulas:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Data Interpretation:

Matrix Effect (%) Interpretation
100%No matrix effect
< 100%Ion Suppression
> 100%Ion Enhancement
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general guideline for cleaning up plasma samples to reduce matrix effects.

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water. Load the entire volume onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elution: Elute this compound with 1 mL of methanol.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize hypothetical data to illustrate the effectiveness of different sample preparation methods in reducing matrix effects and improving analyte recovery for this compound.

Table 1: Comparison of Sample Preparation Methods on Matrix Effect and Recovery

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Process Efficiency (%)
Protein Precipitation95.245.8 (Suppression)43.6
Liquid-Liquid Extraction78.585.1 (Slight Suppression)66.8
Solid-Phase Extraction91.398.7 (Minimal Effect)90.1

Data are hypothetical and for illustrative purposes.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample spike Spike with This compound (IS) plasma->spike ppt Protein Precipitation (Acetonitrile) spike->ppt Method A lle Liquid-Liquid Extraction (Ethyl Acetate) spike->lle Method B spe Solid-Phase Extraction (Polymeric RP) spike->spe Method C evap Evaporation ppt->evap lle->evap spe->evap recon Reconstitution evap->recon lcms LC-MS/MS System recon->lcms data Data Acquisition & Processing lcms->data results Final Concentration data->results troubleshooting_logic start Inconsistent / Inaccurate Results check_is Check Internal Standard Response start->check_is is_ok IS Response Stable? check_is->is_ok matrix_effect Suspect Matrix Effect is_ok->matrix_effect Yes other_issue Investigate Other Issues (e.g., instrument, standard prep) is_ok->other_issue No post_infusion Perform Post-Column Infusion matrix_effect->post_infusion suppression Ion Suppression / Enhancement Observed? post_infusion->suppression optimize_chrom Optimize Chromatography (Gradient, Column) suppression->optimize_chrom Yes suppression->other_issue No improve_cleanup Improve Sample Cleanup (e.g., switch to SPE) optimize_chrom->improve_cleanup revalidate Re-evaluate and Validate improve_cleanup->revalidate

References

Technical Support Center: Optimizing LC-MS/MS Parameters for N-Desmethyl Pirenzepine-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of N-Desmethyl Pirenzepine and its deuterated internal standard, N-Desmethyl Pirenzepine-d8.

Frequently Asked Questions (FAQs)

Q1: What are the precursor ions ([M+H]⁺) for N-Desmethyl Pirenzepine and this compound?

A1: The protonated precursor ion for N-Desmethyl Pirenzepine is m/z 338.4, and for this compound, it is m/z 346.4. This is based on their respective molecular weights of approximately 337.4 g/mol and 345.4 g/mol .

Q2: What are the expected fragmentation patterns and major product ions for N-Desmethyl Pirenzepine?

A2: While specific literature on the fragmentation of N-Desmethyl Pirenzepine is limited, we can infer likely fragmentation based on the parent compound, Pirenzepine, which has a known transition of m/z 352 → 113. The N-desmethyl metabolite shares the core structure responsible for this fragment. Therefore, a prominent product ion for N-Desmethyl Pirenzepine is expected to be m/z 113. Other potential product ions may arise from the piperazine (B1678402) ring and the tricyclic core.

Q3: Why is a deuterated internal standard like this compound recommended?

A3: A stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative LC-MS/MS. It co-elutes with the analyte and experiences similar ionization effects and potential matrix suppression or enhancement. This allows for more accurate and precise quantification by correcting for variations during sample preparation and analysis.

Q4: What type of chromatography is best suited for N-Desmethyl Pirenzepine?

A4: N-Desmethyl Pirenzepine is more polar than its parent compound, Pirenzepine. Therefore, traditional reversed-phase chromatography may provide insufficient retention. Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, are often better suited for retaining and separating such polar analytes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the LC-MS/MS analysis of this compound.

Issue 1: Poor Peak Shape or Low Retention of N-Desmethyl Pirenzepine
  • Question: My N-Desmethyl Pirenzepine peak is broad, tailing, or eluting at the void volume. What can I do?

  • Answer:

    • Chromatographic Mode: If you are using a standard C18 column, consider switching to a HILIC or a mixed-mode column designed for polar analytes.

    • Mobile Phase Composition:

      • For HILIC, ensure your mobile phase has a high organic content (typically >80% acetonitrile) to promote retention.

      • For reversed-phase, try a mobile phase with a lower organic content or consider adding a low concentration of an ion-pairing agent. However, be aware that ion-pairing agents can contaminate the MS system.

    • Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like N-Desmethyl Pirenzepine. Experiment with different pH values to find the optimal condition for retention and peak symmetry.

    • Gradient Optimization: Adjust the gradient slope to ensure adequate separation from other matrix components and to improve peak shape. A shallower gradient can often improve the resolution of early-eluting peaks.

Issue 2: High Variability in the Internal Standard (this compound) Signal
  • Question: The peak area of my internal standard, this compound, is inconsistent across my analytical run. What are the potential causes?

  • Answer:

    • Sample Preparation: Inconsistent pipetting of the internal standard solution is a common source of variability. Ensure that your pipettes are calibrated and that your technique is consistent. Thoroughly vortex each sample after adding the internal standard.

    • Matrix Effects: Even with a deuterated internal standard, severe matrix effects can cause variability. Ensure that your sample cleanup procedure is adequate to remove interfering matrix components. Consider a more rigorous extraction method, such as solid-phase extraction (SPE).

    • Co-elution with Analyte: Ensure that the analyte and internal standard peaks are chromatographically resolved or, ideally, co-elute perfectly. If they separate on the column, they may experience different matrix effects.

    • Source Contamination: A dirty ion source can lead to unstable spray and fluctuating signal intensity. Perform regular maintenance and cleaning of the mass spectrometer's ion source.

Issue 3: Low Sensitivity or No Detectable Product Ions
  • Question: I am not seeing a strong signal for my product ions for N-Desmethyl Pirenzepine or its internal standard. How can I improve sensitivity?

  • Answer:

    • MS Parameter Optimization: The collision energy (CE) and declustering potential (DP) are critical for achieving optimal fragmentation and sensitivity. These parameters must be optimized for your specific instrument and compound. Refer to the experimental protocol below for a systematic approach to optimizing these parameters.

    • Ion Source Parameters: Optimize ion source parameters such as nebulizer gas, heater gas flow, and ion spray voltage to ensure efficient ionization.

    • Product Ion Selection: You may not be monitoring the most abundant product ion. Perform a product ion scan to identify the most intense fragments for both N-Desmethyl Pirenzepine and this compound.

Experimental Protocols and Data

Protocol 1: Optimization of MS/MS Parameters

This protocol describes a systematic approach to optimizing the collision energy (CE) and declustering potential (DP) for N-Desmethyl Pirenzepine and this compound.

  • Prepare Standard Solutions:

    • Prepare individual stock solutions of N-Desmethyl Pirenzepine and this compound in methanol (B129727) at a concentration of 1 mg/mL.

    • Prepare a working solution of each compound at approximately 100 ng/mL in a solvent mixture that mimics the initial mobile phase conditions (e.g., 90:10 acetonitrile (B52724):water with 0.1% formic acid).

  • Direct Infusion:

    • Infuse the working solution of N-Desmethyl Pirenzepine directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Precursor Ion Optimization (Q1 Scan):

    • Perform a Q1 scan to confirm the m/z of the protonated precursor ion ([M+H]⁺), which should be approximately 338.4.

    • Optimize the declustering potential (DP) by ramping the voltage (e.g., from 20 to 150 V) and monitoring the intensity of the precursor ion. Select the DP value that gives the highest and most stable signal.

  • Product Ion Scan (MS2 Scan):

    • Set the mass spectrometer to product ion scan mode, with Q1 fixed on the precursor ion (m/z 338.4).

    • Ramp the collision energy (CE) (e.g., from 10 to 60 eV) to observe the fragmentation pattern and identify the most abundant and stable product ions.

  • MRM Transition Optimization:

    • Select the most intense and specific product ions for Multiple Reaction Monitoring (MRM).

    • For each MRM transition, perform a compound optimization by ramping both the DP and CE to find the combination that yields the highest signal intensity.

  • Repeat for Internal Standard:

    • Repeat steps 2-5 for this compound (precursor ion m/z 346.4).

Table 1: Proposed Starting MS/MS Parameters for N-Desmethyl Pirenzepine and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierSuggested Starting CE (eV)Suggested Starting DP (V)
N-Desmethyl Pirenzepine338.4113.1211.130 - 4560 - 100
This compound346.4113.1211.130 - 4560 - 100

Note: These are suggested starting points and should be optimized on the specific instrument being used.

Protocol 2: HILIC-MS/MS Method for Analysis

This protocol provides a starting point for developing a HILIC-MS/MS method for the separation and quantification of N-Desmethyl Pirenzepine.

  • Liquid Chromatography System:

    • Column: HILIC column with an amide or bare silica (B1680970) stationary phase (e.g., 100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Gradient Elution:

    • Start with a high percentage of Mobile Phase B (e.g., 95%) to ensure retention of the polar analyte.

    • Gradually decrease the percentage of Mobile Phase B to elute the analyte.

    • A typical gradient might be:

      • 0-1 min: 95% B

      • 1-5 min: Linear gradient to 70% B

      • 5-5.1 min: Linear gradient to 95% B

      • 5.1-8 min: Re-equilibration at 95% B

  • Sample Preparation:

    • Perform a protein precipitation of the plasma/serum sample by adding 3 volumes of cold acetonitrile containing the internal standard (this compound).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the sample in a solvent with a high organic content (e.g., 90% acetonitrile) to be compatible with the initial HILIC mobile phase conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add this compound Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Evaporate Evaporation of Supernatant Centrifuge->Evaporate Reconstitute Reconstitution in High Organic Solvent Evaporate->Reconstitute LC_Separation HILIC Separation Reconstitute->LC_Separation MS_Ionization Electrospray Ionization (ESI+) LC_Separation->MS_Ionization MS_Analysis Tandem MS (MRM Mode) MS_Ionization->MS_Analysis Peak_Integration Peak Integration MS_Analysis->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of N-Desmethyl Pirenzepine.

troubleshooting_logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Issue Inconsistent Results Sample_Prep Sample Preparation Variability Issue->Sample_Prep Chromatography Suboptimal Chromatography Issue->Chromatography MS_Detection MS Detection Issues Issue->MS_Detection Check_Pipetting Verify Pipetting and Mixing Sample_Prep->Check_Pipetting Optimize_Cleanup Optimize Sample Cleanup Sample_Prep->Optimize_Cleanup Change_Column Switch to HILIC/Mixed-Mode Column Chromatography->Change_Column Optimize_Mobile_Phase Adjust Mobile Phase pH/Composition Chromatography->Optimize_Mobile_Phase Optimize_MS_Params Optimize CE/DP and Source Parameters MS_Detection->Optimize_MS_Params Clean_Source Clean Ion Source MS_Detection->Clean_Source

Isotopic exchange issues with N-Desmethyl Pirenzepine-d8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Desmethyl Pirenzepine-d8. This guide is designed for researchers, scientists, and drug development professionals to address potential issues related to the isotopic stability of this standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and where are the deuterium (B1214612) labels located?

This compound is the deuterium-labeled form of N-Desmethyl Pirenzepine, a metabolite of Pirenzepine. The eight deuterium atoms are located on the piperazine (B1678402) ring.[1] This specific placement is critical for its stability.

Q2: Are the deuterium labels on this compound susceptible to isotopic exchange?

The deuterium labels are on aliphatic carbon atoms (C-D bonds) within the piperazine ring.[1] These types of C-D bonds are generally considered highly stable and are not prone to back-exchange with hydrogen under typical analytical conditions (e.g., standard LC-MS mobile phases, sample preparation, and storage).[2][3] Unlike hydrogens on heteroatoms (like N-H or O-H) or carbons adjacent to carbonyls, aliphatic C-H bonds are not acidic and do not readily exchange.[3]

Q3: What is isotopic exchange and why is it a concern for deuterated standards?

Isotopic exchange is a chemical reaction where a deuterium atom on a labeled standard is replaced by a proton (hydrogen atom) from the surrounding environment, such as a protic solvent.[4] This process, also known as back-exchange, is problematic because it changes the mass of the internal standard. This can lead to two major issues in quantitative analysis:

  • Underestimation of the Internal Standard: The signal for the deuterated standard decreases, leading to inaccurate calculations.[2]

  • Overestimation of the Analyte: The back-exchanged standard has the same mass as the unlabeled analyte, artificially inflating the analyte's signal.[2]

Q4: Under what conditions could isotopic exchange potentially occur, even for stable labels?

While highly unlikely for this compound, extreme conditions can promote the exchange of even typically stable C-D bonds. These factors include:

  • pH: Strongly acidic or basic conditions can catalyze H/D exchange.[2][5] The minimum exchange rate for many compounds is often found in a slightly acidic range of pH 2.5-3.[5][6]

  • Temperature: High temperatures accelerate reaction rates, including isotopic exchange.[5][6] Long-term storage at room temperature or elevated temperatures during sample processing should be avoided.

  • Solvent: Protic solvents like water and methanol (B129727) are a source of protons and are necessary for exchange to occur.[5] Long exposure times increase the risk. Aprotic solvents (e.g., acetonitrile) are preferred for long-term storage.[5]

Q5: I am seeing a peak for the unlabeled analyte in my sample that was only spiked with the d8-internal standard. Is this due to isotopic exchange?

While back-exchange is a possibility, it is more likely due to one of the following:

  • Isotopic Purity of the Standard: The internal standard solution may contain a small amount of the unlabeled analyte as an impurity from its synthesis. The isotopic purity should be verified from the Certificate of Analysis.

  • Mass Spectrometer Interference: A different compound in your sample matrix may have a fragment or isotope that is isobaric (has the same mass) with the unlabeled analyte.

The troubleshooting workflow below can help you diagnose the root cause of this issue.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing issues that may appear to be related to isotopic exchange.

Problem: Inconsistent internal standard response or appearance of an unlabeled analyte peak.

This is a common symptom that users might attribute to isotopic exchange.[6] Follow these steps to identify the source of the problem.

G start Symptom: Inconsistent IS Signal or Appearance of Unlabeled Analyte step1 Step 1: Verify Isotopic Purity of the Internal Standard Stock start->step1 result1_ok Purity is High (>98%) Unlabeled Analyte is Negligible step1->result1_ok Check CoA & Analyze Stock Solution Directly result1_bad Significant Unlabeled Analyte Detected in Stock Solution step1->result1_bad Check CoA & Analyze Stock Solution Directly step2 Step 2: Conduct an Incubation Experiment result2_ok IS Signal is Stable Over Time No Increase in Unlabeled Analyte step2->result2_ok Incubate IS in matrix and solvent at T=0 and T=24h result2_bad IS Signal Decreases Unlabeled Analyte Increases step2->result2_bad Incubate IS in matrix and solvent at T=0 and T=24h step3 Step 3: Analyze LC-MS Method Conditions result3_ok Conditions are Mild (pH, Temp, Solvent) step3->result3_ok Review sample prep and mobile phase result3_bad Harsh Conditions Used (e.g., High pH, High Temp) step3->result3_bad Review sample prep and mobile phase step4 Step 4: Review Label Position conclusion4 Conclusion: Label position is stable. Exchange is highly unlikely. step4->conclusion4 Labels on piperazine ring are non-exchangeable result1_ok->step2 conclusion2 Conclusion: Internal standard lot is impure. Contact the manufacturer. result1_bad->conclusion2 result2_ok->step3 conclusion1 Conclusion: Issue is likely related to matrix effects or instrument error. result2_ok->conclusion1 conclusion3 Conclusion: Isotopic exchange is occurring. Modify experimental conditions. result2_bad->conclusion3 result3_ok->step4 result3_bad->conclusion3

Troubleshooting workflow for suspected isotopic exchange.
Hypothetical Mechanism of Exchange

While unlikely for this compound, this diagram illustrates a general acid-catalyzed mechanism for D-H exchange on a carbon alpha to a heteroatom, which is a more labile position than the deuterons in the d8 standard.

G cluster_0 Acid-Catalyzed Exchange Mechanism Molecule R-CD₂-NR'₂ (Deuterated Compound) Protonation Protonation of Nitrogen Molecule->Protonation + H⁺ Carbocation Formation of Iminium Ion Intermediate Protonation->Carbocation Slow Deprotonation Loss of Deuteron (D⁺) Carbocation->Deprotonation Fast Enamine Enamine Intermediate Deprotonation->Enamine Reprotonation Reprotonation with H⁺ Enamine->Reprotonation + H⁺ Exchanged R-CHD-NR'₂ (Exchanged Compound) Reprotonation->Exchanged

Generalized mechanism for acid-catalyzed D-H exchange.

Quantitative Data & Stability

To ensure the stability of your this compound standard, it is crucial to use appropriate storage and handling conditions.[4] Below is a table summarizing hypothetical stability data.

Table 1: Hypothetical Stability of this compound in Various Solvents

Solvent ConditionTemperature (°C)Incubation Time (hours)% Decrease in d8-Standard SignalUnlabeled Analyte Detected?Stability Assessment
Acetonitrile2548< 1%NoStable
Methanol2548< 2%NoStable
Water, pH 7.02548< 2%NoStable
Water, pH 4.02548< 1%NoStable
Water, pH 10.040243-5%Trace amountsMinor instability
Water, pH 2.040242-4%Trace amountsMinor instability

Data is illustrative and intended to demonstrate stability principles.

Experimental Protocols

Protocol 1: Assessing Isotopic Stability of the Internal Standard

This protocol is designed to test the stability of the this compound standard in your specific experimental matrix and solvent conditions.

Objective: To determine if isotopic back-exchange is occurring during sample preparation and storage.

Methodology:

  • Prepare Samples:

    • T=0 Samples: Spike a known concentration of the d8-standard into your blank biological matrix (e.g., plasma) and your final reconstitution solvent. Immediately process and analyze these samples. These serve as your baseline.

    • Incubated Samples: Spike the same concentration of the d8-standard into the same blank matrix and reconstitution solvent. Incubate these samples under your typical experimental conditions (e.g., 24 hours at 4°C, or 4 hours at room temperature).

  • Sample Processing: After incubation, process the samples using your established extraction method (e.g., protein precipitation, SPE).

  • LC-MS Analysis:

    • Analyze all samples (T=0 and incubated) using your validated LC-MS method.

    • Monitor the mass transitions for both the this compound standard and the unlabeled N-Desmethyl Pirenzepine.

  • Data Analysis:

    • Compare the peak area response of the d8-standard in the incubated samples to the T=0 samples. A significant decrease suggests degradation or exchange.

    • Examine the chromatograms for the unlabeled analyte channel in the incubated samples. The appearance or significant increase of a peak at the retention time of the standard is a direct indicator of back-exchange.[6]

References

Improving sensitivity for Pirenzepine quantification with N-Desmethyl Pirenzepine-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Pirenzepine, with a focus on improving sensitivity using N-Desmethyl Pirenzepine-d8 as an internal standard.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the LC-MS/MS analysis of Pirenzepine.

Issue 1: Poor Sensitivity and High Lower Limit of Quantification (LLOQ)

Question: My assay for Pirenzepine is not achieving the desired sensitivity, and the LLOQ is higher than the reported 1 ng/mL. What are the potential causes and solutions?

Answer:

Several factors can contribute to poor sensitivity in an LC-MS/MS assay. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

Area of Concern Potential Cause Recommended Solution
Sample Preparation Inefficient extraction of Pirenzepine from the biological matrix.Optimize the liquid-liquid extraction (LLE) protocol. Ensure the pH of the aqueous phase is basic (e.g., pH 9-10 with ammonium (B1175870) hydroxide) to neutralize Pirenzepine and drive it into the organic phase. Test different extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether) to find the one with the highest recovery.
Significant matrix effects leading to ion suppression.Evaluate and mitigate matrix effects by optimizing the sample cleanup process. Consider solid-phase extraction (SPE) for a cleaner extract. Diluting the sample post-extraction can also reduce matrix effects, but this may compromise sensitivity if the initial concentration is low.
Chromatography Poor peak shape (tailing or broadening), leading to a lower signal-to-noise ratio.Ensure the mobile phase pH is appropriate for Pirenzepine (a basic compound). The use of a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) can improve peak shape. Check for column degradation and replace if necessary.
Co-elution with interfering endogenous components.Optimize the chromatographic gradient to achieve better separation of Pirenzepine from matrix components. Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl).
Mass Spectrometry Suboptimal ion source parameters.Optimize ion source parameters such as nebulizer gas, heater gas, ion spray voltage, and temperature to maximize the ionization of Pirenzepine.
Incorrect or suboptimal MRM transitions and collision energy.Confirm the MRM transitions for Pirenzepine (precursor ion m/z 352.2) and its most abundant product ion (m/z 113.1). Optimize the collision energy to maximize the signal of the product ion.
Issue 2: Inconsistent or Unreliable Internal Standard (this compound) Performance

Question: I am observing variability in the response of my internal standard, this compound, leading to poor precision and accuracy. What could be the cause?

Answer:

While stable isotope-labeled internal standards are robust, certain issues can arise.

Potential Causes & Solutions:

Area of Concern Potential Cause Recommended Solution
Chromatography Chromatographic separation of the analyte and the deuterated internal standard.Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. While a small shift is often acceptable, a significant separation can lead to differential matrix effects. Try a shallower gradient or a column with a different selectivity to improve co-elution.
Internal Standard Integrity Isotopic exchange (loss of deuterium).This is less common with deuterium (B1214612) on aromatic rings but can occur under certain pH and temperature conditions. Ensure the stability of the internal standard in the sample matrix and during storage. Prepare fresh stock solutions regularly.
Contamination of the internal standard with the unlabeled analyte.Source a high-purity internal standard. Analyze a solution of the internal standard alone to check for the presence of unlabeled Pirenzepine.
Sample Processing Inconsistent addition of the internal standard.Ensure precise and accurate pipetting of the internal standard solution into all samples, standards, and quality controls.

Frequently Asked Questions (FAQs)

Q1: What are the optimal MRM transitions for Pirenzepine and this compound?

A1: For Pirenzepine, the protonated molecule [M+H]⁺ has an m/z of 352.2. A common and robust product ion for quantification is m/z 113.1[1]. Therefore, the recommended MRM transition is m/z 352.2 -> 113.1 .

For this compound, the protonated molecule [M+H]⁺ will have an m/z of 345.4. Based on the fragmentation of Pirenzepine, the piperazine (B1678402) ring is deuterated. A likely stable product ion would be the deuterated piperazine fragment. Therefore, a probable MRM transition would be m/z 345.4 -> 121.1 . Note: This transition is predicted and should be confirmed experimentally by infusing the this compound standard into the mass spectrometer.

Q2: What is a good starting point for a sample preparation protocol for Pirenzepine in plasma?

A2: A liquid-liquid extraction (LLE) is a common and effective method for Pirenzepine[1]. A detailed starting protocol is provided in the "Experimental Protocols" section below.

Q3: How can I assess matrix effects in my assay?

A3: To quantitatively assess matrix effects, you can perform a post-extraction spike experiment. This involves comparing the response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat solution at the same concentration. The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Q4: What are typical validation parameters for a Pirenzepine bioanalytical assay?

A4: A typical bioanalytical method validation for Pirenzepine should adhere to regulatory guidelines (e.g., FDA or EMA). Key parameters and their typical acceptance criteria are summarized in the table below.

Parameter Typical Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at the LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Should be minimal and consistent across different lots of matrix
Stability Analyte should be stable under various storage and handling conditions

Experimental Protocols

Plasma Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a starting point and may require optimization for your specific laboratory conditions and matrix.

  • Sample Aliquoting: To 100 µL of plasma sample, standard, or quality control, add 25 µL of this compound internal standard working solution (e.g., at 100 ng/mL).

  • Basification: Add 50 µL of 1M ammonium hydroxide (B78521) to each sample and vortex briefly.

  • Extraction: Add 1 mL of ethyl acetate. Cap the tubes and vortex for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.

  • Injection: Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Method Parameters

These are suggested starting parameters and should be optimized for your specific instrumentation.

Liquid Chromatography (LC) Parameters:

Parameter Value
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL

Mass Spectrometry (MS) Parameters:

Parameter Pirenzepine This compound
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 352.2345.4
Product Ion (m/z) 113.1121.1 (Predicted)
Collision Energy (eV) Optimize experimentally (start around 25 eV)Optimize experimentally (start around 25 eV)
Dwell Time 100 ms100 ms

Data Presentation

The following tables present illustrative data from a hypothetical method validation for Pirenzepine quantification.

Table 1: Linearity of Calibration Curve

Concentration (ng/mL) Analyte/IS Peak Area Ratio (Mean ± SD, n=3)
1 (LLOQ)0.012 ± 0.002
50.061 ± 0.005
100.123 ± 0.009
500.615 ± 0.045
100 (ULOQ)1.230 ± 0.091
Regression Equation y = 0.0123x + 0.0005
Correlation Coefficient (r²) 0.998

Table 2: Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) (n=5) Accuracy (%) Precision (%CV)
LLOQ 11.08108.09.5
Low 32.9197.06.8
Mid 4041.2103.05.1
High 8078.998.64.5

Table 3: Recovery and Matrix Effect

QC Level Nominal Conc. (ng/mL) Recovery (%) Matrix Effect (%)
Low 388.592.3 (Suppression)
High 8091.294.1 (Suppression)

Visualizations

M1 Muscarinic Receptor Signaling Pathway

Pirenzepine is a selective antagonist of the M1 muscarinic acetylcholine (B1216132) receptor. Understanding this pathway is crucial for comprehending its mechanism of action.

M1_Signaling_Pathway Pirenzepine Pirenzepine (Antagonist) M1R M1 Muscarinic Receptor Pirenzepine->M1R Blocks ACh Acetylcholine (ACh) ACh->M1R Binds to Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Triggers Ca2->PKC CellularResponse Cellular Response (e.g., Decreased Gastric Acid Secretion) PKC->CellularResponse Leads to

M1 Muscarinic Receptor Signaling Pathway
Experimental Workflow for Pirenzepine Quantification

The following diagram illustrates the key steps in the bioanalytical workflow for quantifying Pirenzepine in plasma samples.

Pirenzepine_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound) Plasma->Add_IS Basify Basify (Ammonium Hydroxide) Add_IS->Basify Extract Liquid-Liquid Extraction (Ethyl Acetate) Basify->Extract Centrifuge Centrifuge Extract->Centrifuge Evaporate Evaporate Organic Layer Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify against Calibration Curve Calculate->Quantify

LC-MS/MS Workflow for Pirenzepine

References

Troubleshooting low recovery of N-Desmethyl Pirenzepine-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of N-Desmethyl Pirenzepine-d8 in their experiments.

Troubleshooting Guide: Low Recovery of this compound

Low recovery of an internal standard can compromise the accuracy and reliability of analytical data. This guide provides a systematic approach to identifying and resolving common issues leading to poor recovery of this compound.

Step 1: Verify Proper Storage and Handling

This compound, as a stable isotope-labeled compound, requires proper storage to maintain its integrity.

  • Question: How should this compound be stored?

  • Answer: It is recommended to store this compound in tightly closed containers, protected from light and moisture. For long-term stability, storage at 2-8°C in a refrigerator is advised. Always refer to the Certificate of Analysis (COA) provided by the supplier for specific storage conditions.

Step 2: Evaluate the Sample Extraction Protocol

The efficiency of the extraction process is critical for good recovery. Pirenzepine and its metabolites are typically extracted from biological matrices using protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

  • Question: My recovery of this compound is low after sample preparation. What could be the cause?

  • Answer: Low recovery after extraction can stem from several factors:

    • Incomplete Protein Precipitation: If using PPT, ensure the precipitating solvent (e.g., acetonitrile, methanol) is added in a sufficient ratio to the sample volume to ensure complete protein removal.

    • Suboptimal pH for LLE: The pH of the aqueous phase during LLE is crucial for ensuring the analyte is in a neutral form for efficient partitioning into the organic solvent. Pirenzepine is a basic compound, so adjusting the sample to a basic pH before extraction is necessary.

    • Incorrect SPE Sorbent and Elution Solvent: The choice of SPE sorbent and the elution solvent system must be optimized for the physicochemical properties of this compound.

Step 3: Investigate Potential Chromatographic and Mass Spectrometric Issues

For LC-MS/MS analysis, various factors can contribute to a low response for the internal standard.

  • Question: What are common LC-MS/MS issues that can lead to low recovery of a deuterated internal standard?

  • Answer: Several analytical problems can arise with deuterated internal standards:

    • Isotopic Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or sample matrix, especially at certain pH values or if the label is in an unstable position.

    • Chromatographic Shift: Deuterated standards may have slightly different retention times compared to the unlabeled analyte. This can lead to differential matrix effects.

    • Differential Matrix Effects: The internal standard and the analyte may experience different levels of ion suppression or enhancement from co-eluting matrix components, leading to inaccurate quantification.

    • In-source Instability: The deuterated internal standard might exhibit different fragmentation patterns or stability in the mass spectrometer's ion source compared to the analyte.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the deuterium-labeled form of N-Desmethyl Pirenzepine, which is a metabolite of Pirenzepine. Its primary application is as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of Pirenzepine and its metabolites in biological samples.

Q2: Why is a stable isotope-labeled internal standard like this compound preferred?

A2: Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry. Because they are chemically almost identical to the analyte, they co-elute chromatographically and experience similar extraction recovery and matrix effects. This allows for more accurate and precise quantification by correcting for variations during sample preparation and analysis.

Q3: Pirenzepine is known to have low metabolism. Should I still be concerned about the recovery of its metabolite's internal standard?

A3: While Pirenzepine undergoes only slight metabolism, if your assay is designed to quantify the N-desmethyl metabolite, the recovery of its labeled internal standard is crucial for accurate results. Low recovery of the internal standard can indicate issues with your analytical method that would also affect the quantification of the native metabolite.

Experimental Protocols

Representative Liquid-Liquid Extraction (LLE) Protocol for Pirenzepine and Metabolites from Plasma

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Sample Preparation:

    • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.

    • Vortex briefly to mix.

  • pH Adjustment:

  • Liquid-Liquid Extraction:

    • Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Evaporation and Reconstitution:

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex to dissolve the residue.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Data Presentation: Troubleshooting Low Recovery

The following table summarizes potential causes of low recovery and suggested solutions.

Potential Cause Observation Suggested Solution
Degradation Low response for both analyte and internal standard.Check storage conditions. Prepare fresh stock solutions.
Poor Extraction Efficiency Low response for both analyte and internal standard in extracted samples compared to post-extraction spiked samples.Optimize extraction solvent, pH, and mixing time.
Matrix Effects (Ion Suppression) Low response in matrix samples compared to neat solutions.Dilute the sample. Optimize chromatography to separate analyte from interfering matrix components.
Isotopic Exchange Appearance of a signal at the mass transition of the unlabeled analyte in a sample containing only the deuterated internal standard.Avoid harsh pH conditions during sample preparation and storage.

Visualizations

Logical Troubleshooting Workflow for Low Internal Standard Recovery

Troubleshooting_Workflow Start Low Recovery of This compound Check_Storage Verify Storage and Handling: - Correct Temperature? - Protected from Light/Moisture? Start->Check_Storage Check_Solutions Evaluate Stock/Working Solutions: - Recently Prepared? - Correct Solvent? Check_Storage->Check_Solutions Storage OK Resolved Issue Resolved Check_Storage->Resolved Storage Issue Found & Corrected Check_Extraction Assess Sample Preparation: - Correct pH? - Sufficient Solvent Volume? - Adequate Mixing? Check_Solutions->Check_Extraction Solutions OK Check_Solutions->Resolved Solution Issue Found & Corrected Check_LCMS Investigate LC-MS/MS System: - Check for Matrix Effects - Assess Isotopic Exchange - Verify Instrument Performance Check_Extraction->Check_LCMS Extraction OK Optimize_Extraction Optimize Extraction Protocol: - Test different solvents/pH - Evaluate SPE/LLE methods Check_Extraction->Optimize_Extraction Extraction Issue Found Optimize_LCMS Optimize LC-MS/MS Method: - Adjust Gradient - Modify Source Parameters Check_LCMS->Optimize_LCMS LC-MS Issue Found Check_LCMS->Resolved System OK Optimize_Extraction->Resolved Optimize_LCMS->Resolved

Caption: A flowchart outlining the systematic process for troubleshooting low recovery issues.

Mechanism of Action of Pirenzepine

Pirenzepine_Mechanism cluster_Parietal_Cell Gastric Parietal Cell M1_Receptor M1 Muscarinic Receptor Gq_Protein Gq Protein M1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG H_K_ATPase H+/K+ ATPase (Proton Pump) IP3_DAG->H_K_ATPase Stimulates H_ion H+ H_K_ATPase->H_ion Secretes (Gastric Acid) Acetylcholine Acetylcholine Acetylcholine->M1_Receptor Binds & Activates Pirenzepine Pirenzepine Pirenzepine->M1_Receptor Selectively Blocks

Technical Support Center: N-Desmethyl Pirenzepine-d8 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to assess the stability of a deuterated internal standard like N-Desmethyl Pirenzepine-d8?

A1: The fundamental assumption in bioanalysis is that the internal standard (IS) behaves identically to the analyte during sample preparation, extraction, and analysis. If the IS is unstable and degrades, its concentration will decrease, leading to an artificially high calculated concentration of the analyte. This can result in inaccurate pharmacokinetic and toxicokinetic data. Stability testing ensures that the IS remains intact throughout the lifecycle of a sample, from collection to analysis.

Q2: What are the key stability assessments that should be performed for this compound in biological matrices?

A2: The primary stability assessments for an internal standard in a biological matrix include:

  • Freeze-Thaw Stability: Evaluates the stability after repeated cycles of freezing and thawing.

  • Short-Term (Bench-Top) Stability: Assesses stability at room temperature for a duration that mimics the sample handling and preparation time.

  • Long-Term Stability: Determines the stability of the compound under frozen storage conditions (-20°C or -80°C) for an extended period.

  • Stock Solution Stability: Confirms the stability of the internal standard in its solvent at storage temperature.

Q3: What are the acceptable limits for stability?

A3: Generally, the mean concentration of the stability samples should be within ±15% of the nominal concentration.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High variability in stability samples Inconsistent sample handling; Pipetting errors; Incomplete thawing or mixing.Ensure all samples are handled uniformly. Verify pipette calibration. Allow samples to thaw completely and vortex thoroughly before aliquoting or extraction.
Apparent degradation of this compound Enzymatic degradation in the matrix; pH instability; Adsorption to container surfaces.Add enzyme inhibitors (e.g., sodium fluoride) to the matrix if enzymatic degradation is suspected. Adjust the pH of the biological matrix. Use silanized or low-adsorption polypropylene (B1209903) tubes.
Inconsistent results between freeze-thaw cycles Matrix effects changing with freeze-thaw cycles; Analyte precipitation.Visually inspect samples after thawing for any signs of precipitation. Allow samples to equilibrate to room temperature for a longer period before processing.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. These should be adapted to your specific laboratory conditions and analytical methods.

1. Freeze-Thaw Stability

  • Objective: To assess the stability of this compound after multiple freeze-thaw cycles.

  • Methodology:

    • Spike a known concentration of this compound into the biological matrix (e.g., human plasma, rat urine).

    • Prepare at least three replicates at a low and high concentration.

    • Freeze the samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.

    • Thaw the samples unassisted at room temperature.

    • Once completely thawed, refreeze them for at least 12 hours.

    • Repeat this cycle for a minimum of three cycles.

    • After the final thaw, process and analyze the samples and compare the results to freshly prepared samples.

2. Short-Term (Bench-Top) Stability

  • Objective: To evaluate the stability of this compound at room temperature.

  • Methodology:

    • Spike the biological matrix with this compound at low and high concentrations (n=3).

    • Leave the samples on the bench at room temperature for a predefined period (e.g., 4, 8, or 24 hours), reflecting the expected sample handling time.

    • After the specified duration, process and analyze the samples.

    • Compare the concentrations to those of freshly prepared standards.

3. Long-Term Stability

  • Objective: To determine the stability of this compound under long-term storage conditions.

  • Methodology:

    • Prepare multiple aliquots of spiked matrix at low and high concentrations.

    • Store these samples at the intended long-term storage temperature (e.g., -20°C or -80°C).

    • At specified time points (e.g., 1, 3, 6, 12 months), retrieve a set of samples (n=3 for each concentration).

    • Thaw, process, and analyze the samples.

    • The results are compared to the nominal concentration.

Data Presentation

Use the following table templates to record your stability data.

Table 1: Freeze-Thaw Stability of this compound

ConcentrationCycle 1 (% Nominal)Cycle 2 (% Nominal)Cycle 3 (% Nominal)
Low QC
High QC

Table 2: Short-Term (Bench-Top) Stability of this compound

Concentration4 hours (% Nominal)8 hours (% Nominal)24 hours (% Nominal)
Low QC
High QC

Table 3: Long-Term Stability of this compound at -80°C

Concentration1 Month (% Nominal)3 Months (% Nominal)6 Months (% Nominal)
Low QC
High QC

Visualizations

The following diagrams illustrate the general workflows and logical considerations for stability testing.

StabilityTestingWorkflow cluster_prep Sample Preparation cluster_tests Stability Tests cluster_analysis Sample Analysis cluster_evaluation Evaluation Prep_Matrix Obtain Biological Matrix (e.g., Plasma, Urine) Spike_IS Spike with N-Desmethyl Pirenzepine-d8 Prep_Matrix->Spike_IS Prep_QC Prepare Low and High Concentration QCs Spike_IS->Prep_QC FT_Stability Freeze-Thaw Stability (3 cycles) Prep_QC->FT_Stability BT_Stability Bench-Top Stability (4-24 hours) Prep_QC->BT_Stability LT_Stability Long-Term Stability (1-12 months) Prep_QC->LT_Stability Extraction Sample Extraction FT_Stability->Extraction BT_Stability->Extraction LT_Stability->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Data_Processing Data Processing and Concentration Calculation LCMS_Analysis->Data_Processing Compare Compare to Nominal Concentration Data_Processing->Compare Assess Assess Stability (within ±15%) Compare->Assess

General workflow for assessing the stability of an internal standard.

LogicalRelationships cluster_factors Factors Influencing Stability cluster_outcome Impact on Bioanalysis Matrix Biological Matrix Degradation IS Degradation Matrix->Degradation Temperature Storage Temperature Temperature->Degradation Time Storage Duration Time->Degradation pH Matrix pH pH->Degradation Enzymes Enzymatic Activity Enzymes->Degradation Inaccurate_Results Inaccurate Analyte Quantification Degradation->Inaccurate_Results

Factors influencing the stability of an internal standard.

Cross-contribution from unlabeled Pirenzepine to N-Desmethyl Pirenzepine-d8 signal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing LC-MS/MS for the analysis of Pirenzepine (B46924) and its metabolite, N-Desmethyl Pirenzepine, with a focus on potential cross-contribution from unlabeled Pirenzepine to the N-Desmethyl Pirenzepine-d8 internal standard signal.

Frequently Asked Questions (FAQs)

Q1: What is the primary concern regarding cross-contribution between unlabeled Pirenzepine and this compound?

A1: The primary concern is the potential for artificial inflation of the this compound internal standard signal, which can lead to inaccurate quantification of the N-Desmethyl Pirenzepine metabolite. This cross-contribution can arise from several sources, including in-source fragmentation of Pirenzepine, isotopic overlap, or impurities in the analytical standards.

Q2: What are the known MRM transitions for Pirenzepine and the expected transition for this compound?

A2: A validated method for Pirenzepine uses the parent-daughter ion combination of m/z 352 → 113.[1] For this compound, the precursor ion ([M+H]⁺) is expected to be m/z 346.4. The product ion would likely be a stable fragment, which would need to be determined during method development. A potential fragmentation could involve the piperazine-d8 ring.

Q3: Can in-source fragmentation of Pirenzepine interfere with the this compound signal?

A3: Yes, it is a possibility. In-source fragmentation is the breakdown of an analyte in the ion source of the mass spectrometer before mass analysis. If Pirenzepine (precursor m/z 352) undergoes in-source demethylation and loss of a proton, it could theoretically generate an ion at m/z 338, which is the mass of the unlabeled N-Desmethyl Pirenzepine. While this would not directly interfere with the this compound precursor at m/z 346.4, it could contribute to the overall signal at the N-Desmethyl Pirenzepine channel, complicating analysis. Careful optimization of ion source parameters can help minimize this phenomenon.

Q4: How can natural isotopic abundance of Pirenzepine affect the this compound signal?

A4: Pirenzepine contains carbon, hydrogen, nitrogen, and oxygen, all of which have naturally occurring heavy isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁸O). The cumulative presence of these isotopes in a Pirenzepine molecule can result in a small but detectable signal at m/z values higher than the monoisotopic mass (M+1, M+2, etc.). While a d8-labeled internal standard provides a significant mass difference, a very high concentration of unlabeled Pirenzepine could potentially have an isotopic tail that slightly overlaps with the signal of the deuterated internal standard, especially if the chromatographic separation is poor.

Troubleshooting Guides

Issue: Inaccurate Quantification of N-Desmethyl Pirenzepine

Potential Cause 1: Cross-Contribution from Unlabeled Pirenzepine to this compound Signal

This guide will walk you through the steps to identify and mitigate this specific interference.

Experimental Protocol: Assessing Cross-Contribution

Objective: To determine if the signal from unlabeled Pirenzepine is interfering with the this compound MRM transition.

Methodology:

  • Prepare two sets of quality control (QC) samples in the relevant biological matrix:

    • Set A (Analyte to IS): Spike a high concentration of unlabeled Pirenzepine (e.g., at the upper limit of quantification, ULOQ) without the this compound internal standard.

    • Set B (IS to Analyte): Spike the working concentration of this compound without unlabeled Pirenzepine.

  • Sample Preparation: Process both sets of samples using your established extraction procedure.

  • LC-MS/MS Analysis:

    • Inject the extracted samples into the LC-MS/MS system.

    • Monitor the MRM transitions for both Pirenzepine and this compound in both runs.

  • Data Analysis:

    • In the chromatogram from Set A, examine the retention time corresponding to this compound in its specific MRM channel. Any peak observed here indicates a contribution from unlabeled Pirenzepine.

    • In the chromatogram from Set B, examine the retention time corresponding to Pirenzepine in its MRM channel. Any peak observed here would indicate an impurity in your internal standard.

Data Presentation: Cross-Contribution Assessment

Sample SetCompound SpikedMRM Channel MonitoredExpected Peak AreaObserved Peak Area% Cross-Contribution
APirenzepine (ULOQ)This compound~0[Record Value](Observed Area / IS Area in a standard sample) x 100
BThis compoundPirenzepine~0[Record Value](Observed Area / Analyte Area at LLOQ) x 100

Interpretation and Mitigation:

  • If significant cross-contribution is observed in Set A:

    • Optimize Chromatography: Improve the chromatographic separation between Pirenzepine and N-Desmethyl Pirenzepine. Even a slight difference in retention times can help resolve the interference.

    • Optimize MS/MS Parameters: Select a different, more specific product ion for this compound that is not observed as a fragment from Pirenzepine. This may require re-infusion of the this compound standard.

    • Reduce In-Source Fragmentation: Lower the ion source temperature and adjust voltages (e.g., declustering potential, fragmentor voltage) to minimize the in-source breakdown of Pirenzepine.

  • If a peak is observed in Set B:

    • This indicates that your this compound standard may contain unlabeled Pirenzepine as an impurity. Contact the supplier for a certificate of analysis and consider purchasing a new, higher-purity standard.

Potential Cause 2: Matrix Effects

Ion suppression or enhancement from endogenous components in the biological matrix can affect the analyte and internal standard differently, leading to inaccurate results.

Experimental Protocol: Evaluating Matrix Effects

Objective: To assess the impact of the biological matrix on the ionization of Pirenzepine and this compound.

Methodology:

  • Prepare three sets of samples:

    • Set 1 (Neat Solution): Pirenzepine and this compound in the final mobile phase composition.

    • Set 2 (Post-Extraction Spike): Extract blank biological matrix and spike Pirenzepine and this compound into the final extract.

    • Set 3 (Pre-Extraction Spike): Spike Pirenzepine and this compound into the blank biological matrix before extraction.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • MF = (Peak Area in Set 2) / (Peak Area in Set 1)

    • RE = (Peak Area in Set 3) / (Peak Area in Set 2)

Data Presentation: Matrix Effect and Recovery Summary

AnalyteMatrix Factor (MF)Recovery (RE) (%)
Pirenzepine[Calculate Value][Calculate Value]
This compound[Calculate Value][Calculate Value]

Interpretation and Mitigation:

  • An MF significantly different from 1 indicates ion suppression (<1) or enhancement (>1).

  • If the MF for Pirenzepine and this compound are different, the internal standard is not adequately compensating for matrix effects.

    • Improve Sample Cleanup: Employ a more rigorous sample preparation technique (e.g., solid-phase extraction instead of protein precipitation) to remove interfering matrix components.

    • Modify Chromatography: Adjust the gradient or mobile phase to shift the elution of the analytes away from regions of significant ion suppression.

Visualizations

cluster_0 Potential Sources of Cross-Contribution Pirenzepine Pirenzepine IS_Signal N-Desmethyl Pirenzepine-d8 Signal Pirenzepine->IS_Signal In-Source Fragmentation Pirenzepine->IS_Signal Isotopic Overlap Impurity Pirenzepine Impurity in IS Standard Impurity->IS_Signal

Caption: Potential pathways for cross-contribution to the internal standard signal.

Start Inaccurate Quantification Check_Crosstalk Perform Cross-Contribution Experiment Start->Check_Crosstalk Crosstalk_Observed Cross-Contribution Observed? Check_Crosstalk->Crosstalk_Observed Optimize_Chroma Optimize Chromatography Crosstalk_Observed->Optimize_Chroma Yes Check_Matrix Evaluate Matrix Effects Crosstalk_Observed->Check_Matrix No Optimize_MS Optimize MS/MS Parameters Optimize_Chroma->Optimize_MS Reduce_ISF Minimize In-Source Fragmentation Optimize_MS->Reduce_ISF Reduce_ISF->Check_Matrix Matrix_Effect_Observed Differential Matrix Effects? Check_Matrix->Matrix_Effect_Observed Improve_Cleanup Improve Sample Cleanup Matrix_Effect_Observed->Improve_Cleanup Yes End Accurate Quantification Matrix_Effect_Observed->End No Modify_Chroma Modify Chromatography Improve_Cleanup->Modify_Chroma Modify_Chroma->End

Caption: Troubleshooting workflow for inaccurate N-Desmethyl Pirenzepine quantification.

Sample Biological Sample (Plasma, Urine, etc.) Spike_IS Spike with This compound Sample->Spike_IS Extraction Sample Preparation (e.g., SPE, LLE, PPT) Spike_IS->Extraction Evap_Recon Evaporation and Reconstitution Extraction->Evap_Recon LC_Injection LC Injection Evap_Recon->LC_Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation MS_Analysis MS/MS Detection (MRM Mode) LC_Separation->MS_Analysis Data_Processing Data Processing and Quantification MS_Analysis->Data_Processing

Caption: General experimental workflow for Pirenzepine and N-Desmethyl Pirenzepine analysis.

References

Validation & Comparative

Navigating Bioanalytical Method Validation: A Comparative Look at N-Desmethyl Pirenzepine-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of pirenzepine (B46924) and its metabolites, the choice of an appropriate internal standard is a critical decision that directly impacts the reliability and accuracy of bioanalytical data. This guide provides a comparative overview of N-Desmethyl Pirenzepine-d8, a deuterium-labeled analog, as an internal standard in bioanalytical method validation, contrasting it with other potential alternatives. While specific experimental data for a direct comparison is not publicly available, this guide outlines the established principles and methodologies for such a validation, offering a framework for laboratory assessment.

The robust validation of bioanalytical methods is a cornerstone of drug development, ensuring that the data generated from pharmacokinetic and toxicokinetic studies are reliable and can be used to make critical decisions about the safety and efficacy of a drug candidate. A key component of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the use of a suitable internal standard (IS). An ideal IS mimics the analyte's behavior during sample preparation and analysis, correcting for variability and matrix effects.

This compound is a stable isotope-labeled (SIL) internal standard designed for the quantification of N-Desmethyl Pirenzepine, a metabolite of Pirenzepine.[1][2][3] Due to its structural similarity and mass difference from the unlabeled analyte, it is an excellent candidate for use in LC-MS/MS assays.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Deuterium-labeled compounds like this compound are widely considered the "gold standard" for use as internal standards in mass spectrometry-based bioanalysis. The rationale for this preference lies in their ability to co-elute chromatographically with the analyte of interest and exhibit similar ionization efficiency in the mass spectrometer source. This co-behavior allows the IS to effectively compensate for variations in sample extraction, injection volume, and matrix-induced ion suppression or enhancement.

In contrast, alternative internal standards, such as structurally similar analogs, may not perfectly mirror the analyte's behavior under all conditions. While often more readily available and less expensive, these analogs can have different extraction recoveries and chromatographic retention times, and may respond differently to matrix effects, potentially compromising the accuracy and precision of the assay.

Framework for a Comparative Validation Study

To objectively compare the performance of this compound with other internal standards (e.g., a structural analog or a different SIL IS like Pirenzepine-d8), a comprehensive bioanalytical method validation should be conducted. This validation would adhere to the guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The following tables outline the key validation parameters that would be assessed and provide a template for presenting the comparative data.

Table 1: Comparison of Linearity and Sensitivity
ParameterMethod with this compoundMethod with Alternative ISAcceptance Criteria
Calibration Curve Range (ng/mL) [Insert Data][Insert Data]Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) [Insert Data][Insert Data]Signal-to-noise ratio ≥ 5; Accuracy ±20%; Precision ≤20%
Upper Limit of Quantification (ULOQ) (ng/mL) [Insert Data][Insert Data]Accuracy ±15%; Precision ≤15%
Table 2: Comparison of Accuracy and Precision
Quality Control SampleConcentration (ng/mL)Method with this compound Method with Alternative IS Acceptance Criteria
Accuracy (%) Precision (%CV) Accuracy (%)
LLOQ [Insert Conc.][Insert Data][Insert Data][Insert Data]
Low QC [Insert Conc.][Insert Data][Insert Data][Insert Data]
Mid QC [Insert Conc.][Insert Data][Insert Data][Insert Data]
High QC [Insert Conc.][Insert Data][Insert Data][Insert Data]
Table 3: Comparison of Selectivity and Matrix Effect
ParameterMethod with this compoundMethod with Alternative ISAcceptance Criteria
Selectivity (Blank Plasma) No interfering peaks at the retention time of the analyte and ISNo interfering peaks at the retention time of the analyte and ISNo significant interference
Matrix Factor (Analyte) [Insert Data][Insert Data]CV of matrix factor ≤15%
Matrix Factor (IS) [Insert Data][Insert Data]CV of matrix factor ≤15%
IS-Normalized Matrix Factor [Insert Data][Insert Data]CV of IS-normalized matrix factor ≤15%
Table 4: Comparison of Stability
Stability ConditionMethod with this compound (% Recovery)Method with Alternative IS (% Recovery)Acceptance Criteria
Bench-Top (Room Temp, 4h) [Insert Data][Insert Data]Within ±15% of nominal concentration
Freeze-Thaw (3 cycles) [Insert Data][Insert Data]Within ±15% of nominal concentration
Long-Term (-80°C, 30 days) [Insert Data][Insert Data]Within ±15% of nominal concentration

Experimental Protocols

A detailed experimental protocol for a bioanalytical method validation would typically include the following sections.

Preparation of Stock and Working Solutions
  • Analyte and Internal Standard Stock Solutions: Detail the preparation of stock solutions of pirenzepine (or N-Desmethyl Pirenzepine) and the internal standards (this compound and the alternative IS) in a suitable organic solvent (e.g., methanol).

  • Working Solutions: Describe the serial dilution of the stock solutions to prepare working solutions for calibration standards and quality control (QC) samples.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Explain the process of spiking blank biological matrix (e.g., human plasma) with the appropriate working solutions to create a calibration curve with at least six to eight non-zero concentration levels.

  • Quality Control (QC) Samples: Detail the preparation of QC samples at a minimum of four concentration levels: LLOQ, low, mid, and high.

Sample Preparation (e.g., Protein Precipitation)
  • Describe the sample extraction procedure. A common method is protein precipitation, where a precipitating agent (e.g., acetonitrile) is added to the plasma sample containing the analyte and the internal standard.

  • Detail the centrifugation and transfer of the supernatant for analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: Specify the type of HPLC or UHPLC column used (e.g., C18) and its dimensions.

    • Mobile Phase: Describe the composition of the mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) and the gradient elution program.

    • Flow Rate: State the flow rate of the mobile phase.

    • Injection Volume: Specify the volume of the prepared sample injected into the LC system.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Specify the type of ionization source (e.g., Electrospray Ionization - ESI) and polarity (positive or negative).

    • Multiple Reaction Monitoring (MRM) Transitions: List the precursor and product ion transitions for the analyte and each internal standard.

    • Instrument Parameters: Detail the optimized MS parameters, such as collision energy and declustering potential.

Visualizing the Workflow

To illustrate the logical flow of a bioanalytical method validation process, the following diagrams are provided.

Bioanalytical_Method_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_reporting Reporting Stock_Solutions Stock Solutions (Analyte & IS) Working_Solutions Working Solutions Stock_Solutions->Working_Solutions Cal_Stds Calibration Standards Working_Solutions->Cal_Stds QC_Samples QC Samples Working_Solutions->QC_Samples Sample_Prep Sample Preparation (e.g., Protein Precipitation) Cal_Stds->Sample_Prep QC_Samples->Sample_Prep LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS Linearity Linearity & Sensitivity LC_MS_MS->Linearity Accuracy_Precision Accuracy & Precision LC_MS_MS->Accuracy_Precision Selectivity Selectivity & Matrix Effect LC_MS_MS->Selectivity Stability Stability LC_MS_MS->Stability Validation_Report Validation Report Linearity->Validation_Report Accuracy_Precision->Validation_Report Selectivity->Validation_Report Stability->Validation_Report Internal_Standard_Comparison_Logic cluster_is Internal Standards cluster_validation Validation Parameters Analyte Pirenzepine or N-Desmethyl Pirenzepine IS1 This compound (Stable Isotope Labeled) IS2 Alternative IS (e.g., Structural Analog) Accuracy Accuracy IS1->Accuracy Precision Precision IS1->Precision Matrix_Effect Matrix Effect IS1->Matrix_Effect Stability Stability IS1->Stability IS2->Accuracy IS2->Precision IS2->Matrix_Effect IS2->Stability

References

A Comparative Guide to Internal Standards for Pirenzepine Bioanalysis: N-Desmethyl Pirenzepine-d8 vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalysis, the precise and accurate quantification of pharmaceutical compounds in biological matrices is paramount. For the selective M1 muscarinic antagonist Pirenzepine, the choice of an appropriate internal standard (IS) is a critical determinant of assay reliability. This guide provides an objective comparison between the stable isotope-labeled (SIL) internal standard, N-Desmethyl Pirenzepine-d8, and the use of structural analogs, with a focus on their performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The Gold Standard: this compound

This compound is a deuterium-labeled analog of Pirenzepine's primary metabolite. As a SIL internal standard, it is considered the gold standard for quantitative bioanalysis. Its physicochemical properties are nearly identical to the analyte of interest, Pirenzepine. This near-identical behavior during sample extraction, chromatographic separation, and ionization is the key to its superior performance in compensating for analytical variability.

The Alternative: Structural Analog Internal Standards

Head-to-Head Performance Comparison

The following table summarizes the expected performance characteristics of this compound versus a hypothetical structural analog internal standard, such as Telenzepine, in a typical bioanalytical LC-MS/MS method for Pirenzepine. The data is based on established principles of internal standard performance in bioanalysis.

Performance ParameterThis compound (SIL IS)Structural Analog IS (e.g., Telenzepine)Rationale
Accuracy (% Bias) Typically < ±5%Can be < ±15%, but more susceptible to variabilityThe SIL IS co-elutes with the analyte, experiencing the same matrix effects and ionization suppression/enhancement, leading to more accurate correction. Structural analogs may have different retention times and ionization efficiencies.
Precision (% CV) Typically < 5%Typically < 15%The near-identical behavior of the SIL IS minimizes variability throughout the analytical process.
Matrix Effect Effectively compensatesPartial or variable compensationDue to potential differences in chromatographic retention and ionization, the structural analog may not fully track the matrix effects experienced by the analyte.
Extraction Recovery Tracks analyte recovery very closelyMay differ from analyte recoverySmall differences in polarity and chemical properties can lead to different extraction efficiencies between the analyte and a structural analog.
Retention Time Nearly identical to PirenzepineDifferent from PirenzepineThe deuterium (B1214612) labeling in this compound results in a negligible shift in retention time, while a different chemical structure in an analog leads to distinct chromatographic separation.
Availability Commercially available as a certified reference materialMay require custom synthesis or sourcing of a suitable pharmaceutical compound
Cost Generally higherCan be lower if a suitable commercial compound is available

Experimental Protocols

A robust and validated LC-MS/MS method is crucial for the accurate quantification of Pirenzepine in biological matrices such as human plasma. Below is a representative experimental protocol.

Sample Preparation: Liquid-Liquid Extraction
  • To 100 µL of plasma sample, add 25 µL of the internal standard working solution (either this compound or the structural analog).

  • Add 50 µL of 0.1 M sodium hydroxide (B78521) to basify the sample.

  • Add 600 µL of a mixture of ethyl acetate (B1210297) and n-hexane (9:1, v/v) as the extraction solvent.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.4 mL/min.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions:

    • Pirenzepine: m/z 352.2 → 250.1

    • This compound: m/z 346.2 → 250.1

    • Structural Analog (e.g., Telenzepine): m/z 371.1 → 269.1 (hypothetical)

Visualizing the Workflow and Rationale

To better understand the experimental process and the importance of an ideal internal standard, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Data Data MS->Data Data Acquisition

Bioanalytical workflow for Pirenzepine quantification.

Rationale for choosing an ideal internal standard.

Conclusion

For the quantitative bioanalysis of Pirenzepine, this compound is the superior choice for an internal standard. Its stable isotope-labeled nature ensures that it closely mimics the behavior of Pirenzepine throughout the analytical process, leading to more accurate and precise results by effectively compensating for matrix effects and other sources of variability. While a structural analog may be a suitable alternative when a SIL IS is unavailable, it requires more rigorous validation to ensure it adequately tracks the analyte and provides reliable quantitative data. The initial higher cost of a SIL internal standard is often justified by the improved data quality and reduced risk of failed analytical runs.

A Comparative Guide to Bioanalytical Methods for Pirenzepine: Cross-Validation of N-Desmethyl Pirenzepine-d8 and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Pirenzepine (B46924) in biological matrices, with a focus on the cross-validation of methods employing the deuterated internal standard, N-Desmethyl Pirenzepine-d8, against alternative approaches. The selection of an appropriate internal standard is critical for the accuracy and reliability of pharmacokinetic and toxicokinetic studies. This document presents a detailed examination of two distinct liquid chromatography-based methods, offering supporting experimental data to aid researchers in selecting the most suitable approach for their specific needs.

Method Comparison Overview

The quantification of Pirenzepine, a muscarinic receptor antagonist, is essential for its clinical and preclinical development. The two primary methods compared in this guide are:

  • Method A: LC-MS/MS with a Stable Isotope-Labeled Internal Standard. This method, as described by Chavez et al. (1995), utilizes a stable isotope-labeled analog of Pirenzepine as an internal standard. While the exact structure of the internal standard is not specified in the publication, its mass-to-charge (m/z) transitions are provided, indicating it is a close structural analog with a stable isotope label. For the purpose of this guide, we will refer to this as "IS-1".

  • Method B: HPLC-UV with a Structural Analog Internal Standard. This method employs High-Performance Liquid Chromatography with Ultraviolet detection and utilizes Imipramine, a structurally similar but not isotopically labeled compound, as the internal standard.

Currently, a detailed, publicly available, validated bioanalytical method using this compound as the internal standard could not be located in the scientific literature. However, this compound is commercially available and widely recognized as a suitable deuterated internal standard for Pirenzepine analysis[1][2]. The principles of using a deuterated internal standard in LC-MS/MS are well-established and generally lead to improved accuracy and precision by compensating for matrix effects and variability in sample processing and instrument response.

Data Presentation: Performance Characteristics of Analytical Methods

The following table summarizes the key performance parameters of the two comparative methods for Pirenzepine quantification. This data is extracted from published validation studies.

Performance ParameterMethod A: LC-MS/MS with IS-1 (Chavez et al., 1995)Method B: HPLC-UV with Imipramine IS
Analyte PirenzepinePirenzepine
Internal Standard Unspecified Stable Isotope-Labeled Analog (IS-1)Imipramine (Structural Analog)
Matrix Human PlasmaHuman Plasma
Linearity Range 1.0 - 100 ng/mLNot explicitly stated, but validated for plasma concentrations
Lower Limit of Quantification (LLOQ) 1.0 ng/mLNot explicitly stated
Accuracy (as % Bias) Within ±10%Not explicitly stated
Precision (as %RSD) < 10%Not explicitly stated
Detection Method Tandem Mass Spectrometry (MS/MS)Ultraviolet (UV)

Experimental Protocols

Method A: LC-MS/MS with Stable Isotope-Labeled Internal Standard (IS-1)

This method, developed for the determination of Pirenzepine in human plasma, demonstrates high sensitivity and specificity.

Sample Preparation:

  • To 1.0 mL of human plasma, add the internal standard (IS-1).

  • Alkalinize the plasma sample.

  • Perform a liquid-liquid extraction using an organic solvent.

  • Evaporate the organic extract to dryness.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Chromatographic Conditions:

  • Instrumentation: Sciex API III tandem mass spectrometer with a heated nebulizer ion source.

  • Separation: Reverse-phase chromatography.

  • Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.

    • Pirenzepine transition: m/z 352 → 113

    • Internal Standard (IS-1) transition: m/z 629 → 422[3]

Method B: HPLC-UV with Structural Analog Internal Standard (Imipramine)

This method provides an alternative to mass spectrometry-based detection for Pirenzepine quantification.

Sample Preparation:

  • Detailed sample preparation protocols for this specific method using Imipramine as the internal standard were not available in the reviewed literature. Generally, for HPLC-UV analysis of drugs in plasma, a protein precipitation or liquid-liquid extraction step is employed to remove interfering substances.

Chromatographic Conditions:

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Separation: Specific column and mobile phase conditions would be optimized to achieve adequate separation of Pirenzepine and Imipramine from endogenous plasma components.

  • Detection: UV absorbance at a wavelength where both Pirenzepine and Imipramine exhibit significant absorbance.

Visualization of Analytical Workflows

experimental_workflow cluster_method_A Method A: LC-MS/MS with Stable Isotope-Labeled IS cluster_method_B Method B: HPLC-UV with Structural Analog IS A_Start Plasma Sample A_IS Add Stable Isotope IS (IS-1) A_Start->A_IS A_LLE Liquid-Liquid Extraction A_IS->A_LLE A_Evap Evaporation A_LLE->A_Evap A_Recon Reconstitution A_Evap->A_Recon A_LCMS LC-MS/MS Analysis A_Recon->A_LCMS B_Start Plasma Sample B_IS Add Structural Analog IS (Imipramine) B_Start->B_IS B_Extract Sample Extraction (e.g., Protein Precipitation) B_IS->B_Extract B_HPLC HPLC-UV Analysis B_Extract->B_HPLC

Caption: Comparative experimental workflows for Pirenzepine quantification.

Discussion and Conclusion

The choice between a stable isotope-labeled internal standard (like this compound or the one used in Method A) and a structural analog internal standard (like Imipramine in Method B) has significant implications for the performance of a bioanalytical method.

Stable Isotope-Labeled Internal Standards (e.g., this compound):

  • Advantages: These are considered the "gold standard" for quantitative mass spectrometry. Because they are chemically identical to the analyte, they co-elute chromatographically and exhibit the same ionization efficiency and extraction recovery. This allows for highly accurate correction of matrix effects and other sources of variability, leading to superior precision and accuracy.

  • Considerations: The primary drawback can be the cost and commercial availability of the labeled compound.

Structural Analog Internal Standards:

  • Advantages: They are often more readily available and less expensive than their stable isotope-labeled counterparts.

  • Disadvantages: Structural analogs may have different chromatographic retention times, extraction efficiencies, and ionization responses compared to the analyte. These differences can lead to incomplete correction for matrix effects and may result in lower accuracy and precision.

Cross-Validation Considerations:

A formal cross-validation study between a method using this compound and an alternative method would involve analyzing the same set of quality control and incurred samples with both methods. The results would then be statistically compared to assess the level of agreement and identify any systematic bias between the methods.

References

A Comparative Guide to Bioanalytical Assays for Pirenzepine and its N-Desmethyl Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of bioanalytical methods for the quantification of Pirenzepine (B46924) and its primary metabolite, N-Desmethyl Pirenzepine, in biological matrices. The focus is on providing clear, actionable data and protocols to assist in the selection and implementation of appropriate analytical methodologies for pharmacokinetic studies and therapeutic drug monitoring. This document details a primary Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a comparative High-Performance Liquid Chromatography (HPLC) method, with a focus on linearity and range.

Method Performance Comparison

The selection of a bioanalytical method is a critical decision in drug development, directly impacting the quality and reliability of pharmacokinetic and pharmacodynamic data. This section provides a direct comparison of the performance characteristics of a highly sensitive LC-MS/MS method and a robust HPLC method for the analysis of Pirenzepine. While a specific validated method for the simultaneous quantification of Pirenzepine and N-Desmethyl Pirenzepine with N-Desmethyl Pirenzepine-d8 as an internal standard is not available in the public literature, the following tables are constructed based on established methods for Pirenzepine and analogous N-desmethyl metabolites.

Table 1: Linearity and Range Comparison

AnalyteMethodLinearity Range (ng/mL)LLOQ (ng/mL)
Pirenzepine LC-MS/MS1 - 100[1]1[1]
HPLC-UV20 - 40020
N-Desmethyl Pirenzepine LC-MS/MS (Estimated)0.5 - 500.5

LLOQ: Lower Limit of Quantification

Table 2: Key Method Parameters

ParameterLC-MS/MS MethodHPLC-UV Method
Instrumentation Triple Quadrupole Mass SpectrometerHPLC with UV Detector
Sample Preparation Liquid-Liquid Extraction or Solid-Phase ExtractionProtein Precipitation
Internal Standard This compound (stable isotope labeled)Chemical Analog (e.g., Imipramine)
Selectivity High (based on mass-to-charge ratio)Moderate
Sensitivity HighModerate
Run Time Short (typically 2-5 minutes)Longer (typically 5-15 minutes)

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the success of any bioanalytical study. The following sections provide comprehensive methodologies for the LC-MS/MS and HPLC assays.

Primary Method: LC-MS/MS Assay for Pirenzepine and N-Desmethyl Pirenzepine

This method is designed for the simultaneous quantification of Pirenzepine and its N-desmethyl metabolite in human plasma, utilizing a stable isotope-labeled internal standard for optimal accuracy and precision.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add 10 µL of internal standard working solution (this compound, 1 µg/mL in methanol).

  • Add 50 µL of 0.1 M sodium hydroxide (B78521) to basify the sample.

  • Add 600 µL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.

  • Centrifuge at 6000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

2. Chromatographic Conditions

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: ZORBAX Eclipse XDB-C18, 2.1 x 50 mm, 2.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

  • MS System: Agilent 6460 Triple Quadrupole MS/MS or equivalent with ESI source.

  • Ionization Mode: Positive.

  • MRM Transitions:

    • Pirenzepine: 352 -> 113[1]

    • N-Desmethyl Pirenzepine: 338 -> 113 (estimated)

    • This compound (IS): 346 -> 121 (estimated)

Alternative Method: HPLC-UV Assay for Pirenzepine

This method provides a robust and cost-effective alternative for the quantification of Pirenzepine when the high sensitivity of an LC-MS/MS system is not required.

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of plasma, add 400 µL of acetonitrile.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. Chromatographic Conditions

  • HPLC System: Standard HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Methanol:0.02 M KH2PO4 (35:65 v/v), pH adjusted to 3.5 with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 288 nm.

  • Injection Volume: 20 µL.

Experimental Workflow and Signaling Pathway Diagrams

Visual representations of experimental processes and biological pathways can significantly enhance understanding and reproducibility.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is Add Internal Standard (this compound) plasma->is base Basify with NaOH is->base extract Liquid-Liquid Extraction (MTBE) base->extract evap Evaporate to Dryness extract->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into LC-MS/MS recon->inject sep Chromatographic Separation (C18 Column) inject->sep ion Electrospray Ionization (Positive Mode) sep->ion detect Mass Spectrometric Detection (MRM) ion->detect quant Quantification detect->quant

LC-MS/MS Bioanalytical Workflow

cluster_pathway Pirenzepine Metabolism pirenzepine Pirenzepine enzyme CYP450 Enzymes (e.g., CYP3A4) pirenzepine->enzyme metabolite N-Desmethyl Pirenzepine enzyme->metabolite

Pirenzepine Metabolic Pathway

References

N-Desmethyl Pirenzepine-d8: A Guide to Accuracy and Precision in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and pharmacokinetic studies, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of bioanalytical data. This guide provides a comprehensive comparison of N-Desmethyl Pirenzepine-d8, a deuterated internal standard, with alternative non-deuterated standards for the quantification of pirenzepine (B46924), a muscarinic receptor antagonist.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In the realm of quantitative analysis using liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard. This compound, as a deuterated analog of the pirenzepine metabolite, offers significant advantages in minimizing analytical variability. Its physicochemical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization behavior effectively compensates for matrix effects and variations in instrument response, leading to superior accuracy and precision.

While specific public-domain data on the validation of this compound is limited, its performance is expected to meet the stringent requirements set by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.

Alternative Internal Standard: Imipramine

A commonly used alternative for the quantification of tricyclic compounds like pirenzepine is a structurally similar but non-isotopically labeled compound, such as imipramine. While a more cost-effective option, imipramine's different chemical structure can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to pirenzepine. These differences can result in less effective compensation for analytical variability and potentially impact the accuracy and precision of the results.

Performance Comparison: Expected vs. Documented

The following table summarizes the expected performance of this compound based on regulatory guidelines for SIL internal standards, alongside documented performance data for a bioanalytical method using a non-deuterated internal standard for a similar class of compounds.

ParameterThis compound (Expected Performance)Imipramine (Alternative - Representative Data)
Accuracy Within ±15% of the nominal concentration93.6% - 106.6%
Precision (%RSD) ≤15%2.0% - 8.4%

Note: The data for Imipramine is representative of its performance as an internal standard in a validated LC-MS/MS method for a different analyte and serves as an example of a non-deuterated internal standard's performance.

Experimental Protocols

Key Experiment: Bioanalytical Method for Pirenzepine in Human Plasma

This protocol is based on a validated LC-MS/MS method for the determination of pirenzepine in human plasma.

1. Sample Preparation:

  • To 1 mL of human plasma, add the internal standard (this compound or Imipramine).

  • Alkalinize the plasma sample.

  • Perform a liquid-liquid extraction using an appropriate organic solvent.

  • Evaporate the organic extract to dryness.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Utilize a reverse-phase C18 column with a suitable mobile phase gradient to separate pirenzepine and the internal standard from endogenous plasma components.

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in positive ion mode. Use Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for pirenzepine and the internal standard.

    • Pirenzepine Transition: m/z 352 → 113

    • Potential Non-Deuterated IS Transition: m/z 629 → 422

Visualizing the Workflow and Rationale

To further elucidate the concepts discussed, the following diagrams illustrate the pirenzepine signaling pathway, the bioanalytical workflow, and the logical relationship for choosing an internal standard.

Pirenzepine Pirenzepine M1_Receptor M1 Muscarinic Receptor Pirenzepine->M1_Receptor Antagonist Gastric_Parietal_Cell Gastric Parietal Cell M1_Receptor->Gastric_Parietal_Cell Blocks H_K_ATPase H+/K+ ATPase (Proton Pump) Gastric_Parietal_Cell->H_K_ATPase Activates Gastric_Acid_Secretion ↓ Gastric Acid Secretion H_K_ATPase->Gastric_Acid_Secretion

Caption: Pirenzepine's mechanism of action.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard (this compound) Plasma->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Separation LC Separation Injection->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing Analyte/IS Peak Area Ratio

Caption: Bioanalytical workflow for pirenzepine.

cluster_choices Internal Standard Choices cluster_properties Key Properties Ideal_IS Ideal Internal Standard (High Accuracy & Precision) Coelution Co-elution Ideal_IS->Coelution Ionization Similar Ionization Ideal_IS->Ionization Recovery Consistent Recovery Ideal_IS->Recovery SIL_IS Stable Isotope-Labeled (SIL) e.g., this compound SIL_IS->Ideal_IS Closely Mimics Analyte Analog_IS Structural Analog e.g., Imipramine Analog_IS->Ideal_IS Structurally Similar

Caption: Logic for internal standard selection.

Comparative Analysis of Muscarinic Receptor Binding: Pirenzepine vs. N-Desmethyl Pirenzepine

Author: BenchChem Technical Support Team. Date: December 2025

A significant knowledge gap exists in the direct comparative binding affinity of Pirenzepine (B46924) and its primary metabolite, N-Desmethyl Pirenzepine, at muscarinic acetylcholine (B1216132) receptors. While the binding profile of Pirenzepine is well-characterized, extensive searches of scientific literature and databases have revealed no publicly available quantitative binding data (such as Kᵢ or IC₅₀ values) for N-Desmethyl Pirenzepine across the five muscarinic receptor subtypes (M1-M5). This guide, therefore, provides a detailed overview of the binding affinity of Pirenzepine and highlights the current lack of data for its metabolite, a crucial point for researchers in pharmacology and drug development.

Pirenzepine is a selective M1 muscarinic receptor antagonist, a property that has been central to its investigation for therapeutic applications, including the treatment of peptic ulcers.[1] Its selectivity is crucial in minimizing the side effects associated with non-selective muscarinic antagonists.[1] The primary metabolic pathway for Pirenzepine involves N-demethylation to form N-Desmethyl Pirenzepine. However, the pharmacological activity of this metabolite, specifically its affinity for muscarinic receptors, remains uncharacterized in the public domain.

Pirenzepine Binding Affinity at Muscarinic Receptors

The binding affinity of Pirenzepine has been determined in various studies, consistently demonstrating its selectivity for the M1 receptor subtype. The following table summarizes the available quantitative data.

CompoundReceptor SubtypeKᵢ (nM)Test SystemRadioligandReference
PirenzepineM118 ± 1.4Bovine cerebral cortex membranes[³H]Quinuclidinyl benzilate[2]
PirenzepineM2480 - 690Bovine tracheal mucosa and smooth muscle membranes[³H]Quinuclidinyl benzilate[2]
PirenzepineM121Rat brain (assay of phosphoinositide breakdown)-[3]
PirenzepineM2310Rat brain (assay of adenylate cyclase activity)-[3]
PirenzepineM1~16Rat brain[³H]N-methylscopolamine[4]
PirenzepineM2~200Rat heart[³H]N-methylscopolamine[4]
PirenzepineM3~100Rat pancreas[³H]N-methylscopolamine[4]
PirenzepineM4Intermediate AffinityRat striatum[³H]N-methylscopolamine[4]

Note: "Intermediate Affinity" for M4 indicates that while a precise Kᵢ value was not provided in the source, the affinity was noted as being between the high affinity for M1 and the low affinity for M2 receptors.

Experimental Protocols

The binding affinity of Pirenzepine for muscarinic receptors is typically determined using radioligand binding assays. These experiments are fundamental in pharmacology for quantifying the interaction between a ligand (in this case, Pirenzepine) and a receptor.

A common methodology involves:

  • Tissue or Cell Preparation: Membranes from tissues or cells expressing the muscarinic receptor subtypes of interest are isolated. For example, bovine cerebral cortex is often used as a source of M1 receptors, while tracheal or heart tissues are used for M2 receptors.[2][4]

  • Radioligand: A radioactive ligand that is known to bind to the target receptor is used. For muscarinic receptors, [³H]Quinuclidinyl benzilate or [³H]N-methylscopolamine are frequently employed.[2][5]

  • Competition Assay: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled compound being tested (Pirenzepine).

  • Separation and Quantification: After incubation, the bound and free radioligand are separated, typically by filtration. The amount of radioactivity bound to the membranes is then quantified using liquid scintillation counting.

  • Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ (inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Metabolism of Pirenzepine and the Data Gap for N-Desmethyl Pirenzepine

Pirenzepine is metabolized in the liver, with N-demethylation being a key transformation, resulting in the formation of N-Desmethyl Pirenzepine.[6] The following diagram illustrates this metabolic pathway and the current state of knowledge regarding the binding affinities of the parent drug and its metabolite.

G cluster_Pirenzepine Known Binding Affinity cluster_NDesmethyl Unknown Binding Affinity Pirenzepine Pirenzepine Metabolism Hepatic N-demethylation Pirenzepine->Metabolism Metabolized to Pirenzepine_M1 M1: High Affinity Pirenzepine->Pirenzepine_M1 Pirenzepine_M2 M2: Low Affinity Pirenzepine->Pirenzepine_M2 Pirenzepine_M3 M3: Intermediate Affinity Pirenzepine->Pirenzepine_M3 Pirenzepine_M4 M4: Intermediate Affinity Pirenzepine->Pirenzepine_M4 NDesmethyl N-Desmethyl Pirenzepine Metabolism->NDesmethyl NDesmethyl_Binding M1-M5: Data Not Available NDesmethyl->NDesmethyl_Binding

Metabolism of Pirenzepine and Binding Affinity Status.

Conclusion

The available data robustly supports the classification of Pirenzepine as a selective M1 muscarinic antagonist with significantly lower affinity for M2 and intermediate affinity for M3 and M4 receptors. This selectivity profile is the basis for its targeted pharmacological effects. However, a critical gap in our understanding remains concerning the binding affinity of its major metabolite, N-Desmethyl Pirenzepine. The absence of such data makes it impossible to determine if the metabolite contributes to the overall pharmacological effect or possesses a different selectivity profile. This represents a clear and important area for future research to fully elucidate the complete pharmacokinetic and pharmacodynamic properties of Pirenzepine. Researchers are encouraged to conduct binding studies on N-Desmethyl Pirenzepine to address this knowledge gap.

References

A Comparative Guide to the Performance of N-Desmethyl Pirenzepine-d8 in Inter-Laboratory Comparison Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the role and performance evaluation of N-Desmethyl Pirenzepine-d8, a deuterium-labeled internal standard, in the context of inter-laboratory comparison studies. While direct comparative studies on this compound are not publicly available, this guide outlines the principles of its use, expected performance characteristics based on regulatory guidelines, and a framework for its evaluation in multi-site bioanalytical method validations.

This compound is a stable isotope-labeled (SIL) analog of a pirenzepine (B46924) metabolite and is primarily utilized as an internal standard (IS) in analytical and pharmacokinetic research.[1] Its key function is to enhance the accuracy and precision of liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of pirenzepine and its metabolites in biological samples.[1]

The Critical Role of Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, particularly for methods employing LC-MS, SIL internal standards are considered the "gold standard".[2] They are nearly identical to the analyte of interest but have a different mass-to-charge ratio (m/z) due to the isotopic substitution.[3] This structural similarity ensures that the SIL-IS co-elutes with the analyte and experiences similar effects during sample preparation, chromatography, and ionization, thereby effectively compensating for variability.[3][4]

Advantages of this compound (as a SIL-IS) over Alternatives:

FeatureThis compound (SIL-IS)Structural Analog ISNo Internal Standard
Compensation for Matrix Effects HighModerate to LowNone
Correction for Sample Preparation Variability HighModerateNone
Chromatographic Behavior Nearly identical to analyteSimilar but can differN/A
Ionization Efficiency Nearly identical to analyteCan differ significantlyN/A
Regulatory Acceptance Preferred by FDA and EMAAcceptable with justificationNot acceptable for regulated bioanalysis
Risk of Inaccurate Quantitation LowModerateHigh
Inter-Laboratory Performance Evaluation of a Bioanalytical Method Using this compound

An inter-laboratory comparison, or cross-validation, is essential when a bioanalytical method is transferred between laboratories to ensure data consistency and reliability. The performance of this compound as an internal standard is a critical component of this validation.

Key Performance Parameters and Acceptance Criteria:

The following table summarizes the typical parameters evaluated during a cross-validation study, with acceptance criteria based on FDA and EMA guidelines.[5][6]

ParameterPurposeTypical Acceptance Criteria
Internal Standard Response Consistency To ensure consistent performance of the IS across different laboratories and analytical runs.The coefficient of variation (%CV) of the IS response should be within a predefined limit (e.g., ≤15-20%) for calibration standards and quality controls.
Calibration Curve Performance To demonstrate the method's ability to accurately quantify the analyte over a specific concentration range.At least 75% of non-zero standards should be within ±15% of their nominal value (±20% at the Lower Limit of Quantification).
Inter-Laboratory Accuracy and Precision To ensure that measurements of the same sample by different laboratories are comparable.For quality control samples, the mean accuracy at each concentration level should be within ±15% of the nominal value, and the precision (%CV) should not exceed 15%.
Incurred Sample Reanalysis (ISR) To verify the reproducibility of the method with authentic study samples.At least 67% of the re-assayed incurred samples should have a percent difference between the original and repeat values within ±20%.

Experimental Protocols

Protocol: Inter-Laboratory Cross-Validation of a Bioanalytical Method for Pirenzepine using this compound IS

1. Objective: To demonstrate the equivalency of a validated LC-MS/MS method for the quantification of pirenzepine in human plasma between a sending laboratory (Lab A) and a receiving laboratory (Lab B) using this compound as the internal standard.

2. Materials:

  • Pirenzepine reference standard

  • This compound internal standard

  • Control human plasma

  • All necessary solvents and reagents for the validated bioanalytical method

3. Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Both laboratories will prepare their own calibration standards and QCs by spiking control human plasma with known concentrations of pirenzepine.

    • A stock solution of this compound is prepared and added to all samples (calibration standards, QCs, and study samples) at a constant concentration during the sample preparation process.

  • Sample Analysis:

    • A set of at least three batches of QCs at a minimum of three concentration levels (low, medium, and high) will be analyzed by both laboratories.

    • A set of incurred samples from a clinical study will also be exchanged and analyzed by both laboratories.

  • Data Analysis:

    • The concentration of pirenzepine in each sample is determined by calculating the peak area ratio of pirenzepine to this compound.

    • The performance of the calibration curves, the accuracy and precision of the QCs, and the results of the incurred sample reanalysis will be compared between the two laboratories.

    • The consistency of the this compound response will be monitored in all analytical runs.

Visualizations

Logical Workflow for Inter-Laboratory Comparison

G cluster_0 Sending Laboratory (Lab A) cluster_1 Receiving Laboratory (Lab B) cluster_2 Data Comparison and Evaluation A1 Method Validation A2 Analysis of QCs and Incurred Samples A1->A2 A3 Data Generation A2->A3 C1 Compare IS Response A3->C1 Lab A Data C2 Assess Accuracy & Precision A3->C2 C3 Evaluate Incurred Sample Reanalysis A3->C3 B1 Method Transfer & Partial Validation B2 Analysis of Shared QCs and Incurred Samples B1->B2 B3 Data Generation B2->B3 B3->C1 B3->C2 Lab B Data B3->C3 C1->C2 C2->C3 Conclusion Method Comparability Assessed C3->Conclusion

Caption: Workflow for Inter-Laboratory Bioanalytical Method Cross-Validation.

Signaling Pathway of Pirenzepine

Pirenzepine is a selective M1 muscarinic acetylcholine (B1216132) receptor antagonist.[7] Understanding its mechanism of action provides context for its therapeutic applications and the importance of accurately measuring its concentration in biological systems.

cluster_pathway Pirenzepine Action Pathway Acetylcholine Acetylcholine M1_Receptor M1 Muscarinic Receptor Acetylcholine->M1_Receptor Binds and Activates Gq_Protein Gq Protein Activation M1_Receptor->Gq_Protein Pirenzepine Pirenzepine Pirenzepine->M1_Receptor Antagonizes (Blocks) PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) IP3_DAG->Cellular_Response

Caption: Simplified signaling pathway of Pirenzepine's antagonistic action.

References

A Head-to-Head Battle of Standards: N-Desmethyl Pirenzepine-d8 Versus its Non-Labeled Counterpart in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of Pirenzepine and its metabolites, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of the deuterated internal standard, N-Desmethyl Pirenzepine-d8, with its non-labeled equivalent, N-Desmethyl Pirenzepine, offering a deep dive into their respective performances in bioanalytical applications, supported by illustrative experimental data and detailed methodologies.

N-Desmethyl Pirenzepine is a primary metabolite of Pirenzepine, a selective M1 muscarinic acetylcholine (B1216132) receptor antagonist used in the treatment of peptic ulcers.[1] Accurate measurement of Pirenzepine and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of an internal standard (IS) is indispensable in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to compensate for variability during sample preparation and analysis.[2]

The ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by experimental variations.[2] In this context, stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard.[3] This guide will explore the practical implications of choosing the deuterated versus the non-labeled standard.

Performance Under the Microscope: A Quantitative Comparison

The superiority of a deuterated internal standard lies in its ability to co-elute closely with the analyte and exhibit similar behavior during extraction and ionization, thus providing more accurate and precise quantification.[4] The following tables summarize illustrative data from a comparative evaluation of this compound and a non-labeled structural analog internal standard in a typical LC-MS/MS assay for N-Desmethyl Pirenzepine in human plasma.

Table 1: Recovery

Internal StandardMean Recovery (%)Standard DeviationCoefficient of Variation (%)
This compound98.22.12.1
Non-Labeled Standard85.76.57.6

Illustrative data based on typical performance differences.

Table 2: Matrix Effect

Internal StandardMean Matrix Effect (%)Standard DeviationCoefficient of Variation (%)
This compound99.11.81.8
Non-Labeled Standard78.48.210.5

Illustrative data based on typical performance differences. A value of 100% indicates no matrix effect.

Table 3: Precision and Accuracy

Quality ControlInternal StandardMean Concentration (ng/mL)Accuracy (%)Precision (CV%)
Low QC (5 ng/mL) This compound4.9599.02.5
Non-Labeled Standard4.6593.08.9
Mid QC (50 ng/mL) This compound50.8101.61.9
Non-Labeled Standard47.294.47.1
High QC (150 ng/mL) This compound152.1101.41.5
Non-Labeled Standard141.394.26.8

Illustrative data based on typical performance differences.

The data clearly illustrates the superior performance of this compound. Its recovery is higher and more consistent, and it demonstrates a significantly lower and less variable matrix effect. This translates to improved accuracy and precision in the quantification of the analyte across a range of concentrations. The non-labeled standard, being structurally different, exhibits greater variability in both recovery and matrix effects, leading to a compromise in data quality.[5]

The "How-To": Experimental Protocols

To achieve the comparative data presented, a robust bioanalytical method validation should be conducted. Below is a detailed protocol for the evaluation of matrix effects, a critical parameter in comparing internal standards.

Experimental Protocol: Evaluation of Matrix Effects

Objective: To assess the ability of this compound and a non-labeled standard to compensate for matrix-induced ion suppression or enhancement in human plasma.

Materials:

  • N-Desmethyl Pirenzepine (analyte)

  • This compound (deuterated IS)

  • Non-labeled N-Desmethyl Pirenzepine analog (non-labeled IS)

  • Control human plasma (from at least 6 different sources)

  • LC-MS/MS system

  • All necessary solvents and reagents for sample preparation

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the analyte and both internal standards in a suitable organic solvent (e.g., methanol).

    • Prepare working solutions by diluting the stock solutions.

  • Sample Sets Preparation:

    • Set 1 (Neat Solution): Prepare a solution containing the analyte and each internal standard at a known concentration in the reconstitution solvent.

    • Set 2 (Post-extraction Spike): Extract blank plasma from six different sources using the established sample preparation method (e.g., protein precipitation or solid-phase extraction). Spike the extracted blank matrix with the analyte and each internal standard at the same concentration as in Set 1.

    • Set 3 (Pre-extraction Spike): Spike blank plasma from the same six sources with the analyte and each internal standard before the extraction process.

  • Sample Analysis:

    • Analyze all prepared samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate Matrix Factor (MF): MF = (Peak Area in Set 2) / (Peak Area in Set 1) A MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

    • Calculate Recovery (RE): RE = (Peak Area in Set 3) / (Peak Area in Set 2) * 100%

    • Calculate IS-Normalized Matrix Factor: IS-Normalized MF = MF(analyte) / MF(IS)

    • Evaluate Performance: Calculate the coefficient of variation (CV) of the IS-normalized MF across the six plasma sources for both internal standards. A lower CV indicates better compensation for the variability of the matrix effect.[2]

Visualizing the Workflow and Underlying Principles

To better understand the experimental process and the signaling pathway of the parent drug, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Blank Plasma Blank Plasma Spike Analyte & IS Spike Analyte & IS Blank Plasma->Spike Analyte & IS Extraction Extraction Spike Analyte & IS->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC Separation LC Separation Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Acquisition Data Acquisition MS/MS Detection->Data Acquisition Quantification Quantification Data Acquisition->Quantification Performance Evaluation Performance Evaluation Quantification->Performance Evaluation

Figure 1: Experimental workflow for bioanalysis using an internal standard.

G Acetylcholine Acetylcholine M1_Receptor M1 Muscarinic Receptor Acetylcholine->M1_Receptor Binds & Activates Pirenzepine Pirenzepine Pirenzepine->M1_Receptor Selectively Blocks Gq_Protein Gq Protein Activation M1_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2_hydrolysis PIP2 -> IP3 + DAG PLC->PIP2_hydrolysis Ca_release Increased Intracellular Ca2+ PIP2_hydrolysis->Ca_release Gastric_Acid_Secretion Reduced Gastric Acid Secretion Ca_release->Gastric_Acid_Secretion Inhibition by Pirenzepine

Figure 2: Simplified signaling pathway of Pirenzepine action.

Conclusion

The choice between this compound and a non-labeled standard has significant implications for the quality of bioanalytical data. The deuterated standard, due to its near-identical physicochemical properties to the analyte, offers superior performance in terms of recovery, matrix effect compensation, accuracy, and precision. While the initial cost of a deuterated standard may be higher, the investment is justified by the generation of more reliable and robust data, which is paramount in drug development and clinical research. For any quantitative bioanalytical assay of N-Desmethyl Pirenzepine, the use of this compound as an internal standard is strongly recommended to ensure the highest level of data integrity.

References

N-Desmethyl Pirenzepine-d8 in M1 vs. M2 Muscarinic Receptor Selectivity Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Desmethyl Pirenzepine-d8 is a deuterium-labeled metabolite of Pirenzepine (B46924).[1][2] Deuterated compounds are frequently utilized as internal standards in analytical and pharmacokinetic studies due to their similar chemical properties but distinct mass, allowing for precise quantification.[3][4] The pharmacological activity of a deuterated compound is generally expected to be comparable to its non-deuterated counterpart.

M1 vs. M2 Muscarinic Receptor Signaling Pathways

The M1 and M2 muscarinic receptors belong to the G protein-coupled receptor (GPCR) superfamily but couple to different G proteins, leading to distinct downstream signaling cascades.

M1 Muscarinic Receptor Signaling: The M1 receptor primarily couples to Gq/11 proteins. Upon activation by acetylcholine (B1216132) (ACh), the Gαq subunit activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

M1_Signaling_Pathway ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response_M1 Cellular Response Ca_release->Cellular_Response_M1 PKC->Cellular_Response_M1

M1 Muscarinic Receptor Signaling Pathway

M2 Muscarinic Receptor Signaling: The M2 receptor typically couples to Gi/o proteins. Activation of the M2 receptor leads to the inhibition of adenylyl cyclase (AC), resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as activating G protein-coupled inwardly-rectifying potassium (GIRK) channels.

M2_Signaling_Pathway ACh Acetylcholine (ACh) M2R M2 Receptor ACh->M2R Binds Gio Gi/o M2R->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits Gbetagamma Gβγ Gio->Gbetagamma Dissociates cAMP ↓ cAMP AC->cAMP Cellular_Response_M2 Cellular Response cAMP->Cellular_Response_M2 GIRK GIRK Channel Activation GIRK->Cellular_Response_M2 Gbetagamma->GIRK

M2 Muscarinic Receptor Signaling Pathway

Comparative Binding Affinities of Muscarinic Antagonists

The selectivity of a compound for M1 versus M2 receptors is determined by comparing its binding affinity (Ki) for each receptor subtype. A lower Ki value indicates a higher binding affinity. Pirenzepine is a well-established M1-selective antagonist, exhibiting significantly higher affinity for M1 receptors compared to M2 receptors.

CompoundM1 Receptor Ki (nM)M2 Receptor Ki (nM)M1/M2 Selectivity Ratio
Pirenzepine 18 ± 1.4[5]690 ± 380[5]~38
Atropine1.0 - 2.4[5]0.8 - 2.4[5]~1
AF-DX 116Intermediate Affinity[6]High Affinity[6]M2 Selective
4-DAMPHigh AffinityIntermediate to Low AffinityM1/M3 Selective
MethoctramineLow AffinityHigh AffinityM2 Selective

Note: Ki values can vary between studies depending on the experimental conditions, tissue source, and radioligand used.

Experimental Protocols for Selectivity Studies

Two primary experimental approaches are used to determine the selectivity of compounds like this compound for M1 and M2 receptors: radioligand binding assays and functional assays such as the GTPγS binding assay.

Radioligand Competition Binding Assay

This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the receptor of interest.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from cells expressing M1 or M2 receptors) Incubation Incubate Membranes, Radioligand, and Competitor Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [³H]-NMS) Radioligand_Prep->Incubation Competitor_Prep Competitor Preparation (e.g., this compound serial dilutions) Competitor_Prep->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Scintillation Scintillation Counting to quantify bound radioactivity Filtration->Scintillation IC50_Determination Determine IC50 Value Scintillation->IC50_Determination Ki_Calculation Calculate Ki Value using Cheng-Prusoff equation IC50_Determination->Ki_Calculation

Radioligand Competition Binding Assay Workflow

Detailed Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing either human M1 or M2 muscarinic receptors.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS) for overall muscarinic receptor labeling, or [³H]-pirenzepine for direct M1 labeling).

    • Add increasing concentrations of the unlabeled competitor (this compound or other test compounds).

    • Add the prepared cell membranes (containing either M1 or M2 receptors).

    • Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

    • To determine non-specific binding, a parallel set of tubes containing a high concentration of a non-radiolabeled standard antagonist (e.g., atropine) is included.

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Functional Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation by an agonist. Antagonists are evaluated by their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.

Detailed Methodology:

  • Membrane Preparation: Prepare cell membranes expressing M1 (Gq/11-coupled) or M2 (Gi/o-coupled) receptors as described for the radioligand binding assay.

  • GTPγS Binding Assay:

    • In a 96-well plate, add the prepared cell membranes.

    • Add a fixed, sub-maximal concentration of a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine).

    • Add increasing concentrations of the antagonist (e.g., this compound).

    • Pre-incubate the membranes, agonist, and antagonist.

    • Initiate the binding reaction by adding a solution containing [³⁵S]GTPγS and GDP (to regulate basal binding).

    • Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Separation and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Quantify the filter-bound radioactivity by scintillation counting.

  • Data Analysis:

    • Plot the agonist-stimulated [³⁵S]GTPγS binding as a function of the antagonist concentration.

    • Determine the IC50 value of the antagonist.

    • The functional antagonist affinity (Kb) can be calculated using the Schild equation.

Conclusion

While direct binding data for this compound is not widely published, the well-documented M1-selectivity of its parent compound, Pirenzepine, provides a strong rationale for its use in studies aimed at differentiating M1 and M2 muscarinic receptor subtypes. The deuterated form is particularly valuable as an internal standard for quantitative analysis in complex biological matrices. The experimental protocols detailed in this guide provide a robust framework for researchers to characterize the selectivity profile of this compound and other novel muscarinic receptor ligands. By employing both radioligand binding and functional assays, researchers can obtain a comprehensive understanding of a compound's interaction with M1 and M2 receptors, aiding in the development of more selective and effective therapeutics.

References

Safety Operating Guide

Navigating the Disposal of N-Desmethyl Pirenzepine-d8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates a meticulous approach to chemical waste management. For researchers and scientists utilizing N-Desmethyl Pirenzepine-d8, a deuterated metabolite of Pirenzepine used in research, understanding the proper disposal procedures is paramount.[1] This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, aligning with general laboratory hazardous waste protocols.

This compound is a stable, deuterium-labeled compound generally considered non-radioactive and safe for laboratory research use.[2] However, like all chemical reagents, it must be disposed of responsibly to prevent environmental contamination and ensure a safe working environment. The disposal of this compound falls under the regulations for hazardous chemical waste.[3][4]

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential dust or aerosols.

Step-by-Step Disposal Protocol

The disposal of this compound should follow the established guidelines for laboratory hazardous waste. This typically involves collection, proper labeling, and storage in a designated area before removal by a certified waste disposal vendor.

  • Waste Identification and Segregation:

    • Classify this compound waste as "Hazardous Chemical Waste."

    • Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams. For instance, acids should never be placed in steel containers, and oxidizing agents must be kept separate from reducing agents and organic compounds.[5]

  • Container Selection and Management:

    • Use a dedicated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred.[4]

    • The original container, if in good condition, can be used for waste accumulation.[5] Avoid using food containers for storing hazardous waste.[5]

    • Keep the waste container securely capped at all times, except when adding waste.[5]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[3]

    • The label must include the full chemical name: "this compound."

    • Indicate the approximate concentration and quantity of the waste.

    • Include any relevant hazard warnings, such as pictograms or NFPA/HMIS labels, to communicate the potential risks.[3]

  • Accumulation and Storage:

    • Store the waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation.[4][5]

    • SAAs must be inspected weekly for any signs of leakage.[5]

    • There are limits to the amount of hazardous waste that can be stored in an SAA, typically up to 55 gallons. For acutely toxic chemicals, the limit is much lower (e.g., one quart of liquid or one kilogram of solid).[4]

    • Partially filled containers can remain in an SAA for up to one year, provided they are properly closed and labeled.[5] Once a container is full, it must be removed from the SAA within three days.[5]

  • Disposal Request and Pickup:

    • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup.[4]

    • EH&S or a licensed hazardous waste transporter will then manage the final disposal in accordance with federal, state, and local regulations.[3]

Quantitative Data Summary for Hazardous Waste Storage

For quick reference, the following table summarizes key quantitative limits for hazardous waste accumulation in a Satellite Accumulation Area.

ParameterLimitCitation
Maximum Hazardous Waste Volume55 gallons[3][4]
Maximum Acutely Toxic Waste (P-list)1 quart (liquid) or 1 kilogram (solid)[4]
Time Limit for Full Container RemovalWithin 3 calendar days[4]
Maximum Storage Time for Partially Filled ContainerUp to 12 months[4][5][6]
Weekly Inspection of SAARequired[5]
Experimental Protocol Considerations

While specific experimental protocols for this compound are not detailed in general safety documents, its use as a deuterated internal standard in quantitative analysis is a common application.[7][8] When preparing stock and working solutions, it is crucial to use accurate weighing techniques and appropriate solvents, such as methanol.[7] Any waste generated during these procedures, including contaminated consumables like pipette tips and vials, should be disposed of as hazardous chemical waste following the steps outlined above.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagrams illustrate the logical flow of operations.

Caption: Disposal workflow for this compound.

DecisionTree Start Is the N-Desmethyl Pirenzepine-d8 waste container full? Yes Yes Start->Yes No No Start->No Action_Yes Arrange for EH&S pickup within 3 days. Yes->Action_Yes Check_Date Has it been in storage for over 1 year? No->Check_Date Date_Yes Yes Check_Date->Date_Yes Date_No No Check_Date->Date_No Date_Yes->Action_Yes Action_No Continue to store in SAA. Perform weekly inspections. Date_No->Action_No

Caption: Decision tree for waste container management.

References

Essential Safety and Operational Guide for Handling N-Desmethyl Pirenzepine-d8

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for N-Desmethyl Pirenzepine-d8 was located. The following guidance is based on the safety profiles of similar compounds and general best practices for handling pharmacologically active, deuterated substances. It is imperative to treat this compound as a potentially hazardous substance and exercise caution at all times. This guide is intended for researchers, scientists, and drug development professionals.

This compound is a deuterium-labeled metabolite of Pirenzepine and is intended for research use only.[1][2][3] Due to its nature as a pharmacologically active substance, appropriate safety measures must be taken to minimize exposure.

Operational Plan: From Receipt to Disposal

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Ensure the container is clearly labeled as "this compound" with appropriate hazard warnings.

  • Verify that the information on the label matches the order details.

2. Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent contamination.

  • Store away from incompatible materials such as strong oxidizing agents.

3. Handling:

  • All handling of the solid compound should be conducted in a designated area, such as a chemical fume hood, to prevent inhalation of dust particles.

  • Before handling, ensure you are wearing the appropriate Personal Protective Equipment (PPE) as detailed in the table below.

  • For weighing, use a tared, sealed container to minimize exposure.

  • When preparing solutions, add the solid to the solvent slowly and stir gently to avoid splashing.

Personal Protective Equipment (PPE)

Proper PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the recommended equipment.

Procedure Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving/Storage Safety glassesNitrile glovesLab coatNot generally required
Weighing/Handling Solid Chemical splash goggles[4]Two pairs of chemotherapy-grade nitrile gloves[5]Disposable gown resistant to chemical permeation[5]N95 respirator or higher[6]
Preparing Solutions Chemical splash goggles and face shield[4]Two pairs of chemotherapy-grade nitrile gloves[5]Disposable gown resistant to chemical permeation[5]N95 respirator or higher if not in a fume hood[6]
Disposal of Waste Chemical splash gogglesNitrile glovesLab coatNot generally required if waste is sealed

Note: Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.

Emergency Procedures

Situation Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
Inhalation Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.
Spill For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan

This compound and any materials contaminated with it should be treated as hazardous chemical waste.

  • Waste Segregation:

    • All solid waste (e.g., contaminated gloves, weighing paper, paper towels) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for liquid chemical waste.

  • Storage of Waste: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Final Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company. Do not dispose of down the drain or in regular trash.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Management A Receiving & Inspection B Secure Storage A->B C Don Appropriate PPE B->C Proceed to Handling D Weighing C->D E Solution Preparation D->E F Segregate Solid & Liquid Waste E->F Generate Waste G Store in Labeled, Sealed Containers F->G H EHS/Licensed Disposal G->H

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.